3,4-Dichloro-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSNCFKVMGTTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384197 | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40750-59-2 | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3,4-Dichloro-N-methylaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Identification
This compound is a disubstituted aniline derivative with the chemical formula C7H7Cl2N.[1] It is a key intermediate in the synthesis of various organic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H7Cl2N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Boiling Point | 150-152 °C at 15 mmHg | |
| Flash Point | 110 °C | |
| Physical Form | Liquid | |
| Purity | ≥98% |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 40750-59-2 | [1] |
| InChI | 1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| InChIKey | DUSNCFKVMGTTFK-UHFFFAOYSA-N | |
| SMILES | CNC1=CC(=C(C=C1)Cl)Cl | [1] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a methylamino group at position 1.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the N-methylation of 3,4-dichloroaniline. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol is a general method for the N-methylation of anilines and can be adapted for the synthesis of this compound.
Materials:
-
3,4-Dichloroaniline
-
Dimethyl carbonate (DMC)
-
N-methyl-2-pyrrolidone (NMP) as solvent
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base
-
Stainless steel reactor tubing
-
Flow chemistry system
Procedure:
-
Prepare a solution of 3,4-dichloroaniline (2 M in NMP), dimethyl carbonate (6 M in NMP), and DBU (3 M in NMP).[2]
-
Introduce the solution into a 10 mL stainless steel reactor tubing using a flow chemistry system.[2]
-
Set the reaction temperature to 250 °C and the residence time to 12 minutes.[2]
-
Collect the output from the reactor. The product, N-methyl-3,4-dichloroaniline, is obtained with high selectivity for monomethylation.[2]
-
The crude product can then be purified using standard laboratory techniques.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Petroleum Ether/Ethyl Acetate mixture, 50:1)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent system and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.[3]
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of N-methylaniline, a related compound, shows characteristic signals for the aromatic protons and the N-methyl protons. For this compound, one would expect to see signals for the three aromatic protons and a singlet for the N-methyl group. The aromatic region would be more complex due to the dichloro substitution pattern.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-methylaniline, signals are observed around 31, 112, 117, 129, and 149 ppm.[4] The spectrum for this compound would show distinct signals for the seven carbon atoms, with the chemical shifts influenced by the chlorine and methylamino substituents.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in a molecule. For N-methylaniline, a characteristic N-H stretching vibration is observed around 3411 cm⁻¹.[5] One would expect a similar peak for this compound. Other expected peaks would include C-H stretching vibrations for the aromatic ring and the methyl group, and C=C stretching vibrations for the aromatic ring.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (176.04 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.
Biological Activity and Applications
While this compound itself is primarily used as a chemical intermediate, its parent compound, 3,4-dichloroaniline, is a precursor to several important agrochemicals, including the herbicides propanil, linuron, and diuron.[6] Research has also been conducted on amides derived from 3,4-dichloroaniline for their potential as antiparasitic agents against Trichomonas vaginalis.[7] This suggests that derivatives of this compound could be explored for various biological activities. The primary industrial application of related dichloroanilines is in the manufacturing of dyes and agrochemicals.[8]
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. rsc.org [rsc.org]
- 4. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. Preliminary studies of 3,4-dichloroaniline amides as antiparasitic agents: structure-activity analysis of a compound library in vitro against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Guide: 3,4-Dichloro-N-methylaniline (CAS: 40750-59-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-N-methylaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a dichlorinated benzene ring coupled with an N-methylated amino group, makes it a valuable building block for the synthesis of a range of more complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety information, tailored for professionals in research and development. While this compound is not extensively documented in publicly available literature as a final product, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the development of new chemical entities.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | PubChem[1] |
| Molecular Weight | 176.04 g/mol | PubChem[1] |
| CAS Number | 40750-59-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CNC1=CC(=C(C=C1)Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Boiling Point | 150-152 °C at 15 mmHg | Sigma-Aldrich[2] |
| Density | 1.3794 g/mL at 25 °C | Chemdad[3] |
| Refractive Index | n20/D 1.6015 | Chemdad[3] |
| Flash Point | >110 °C (>230 °F) | Chemdad, Sigma-Aldrich[2][3] |
| Storage Temperature | 2-8°C, protect from light | Chemdad, Sigma-Aldrich[2][3] |
| Purity | Typically >97% | Advanced ChemBlocks[4] |
Synthesis
Synthesis of 3,4-Dichloroaniline (Precursor)
The primary industrial synthesis of 3,4-dichloroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene.
Reaction:
3,4-Dichloronitrobenzene + H₂ → 3,4-Dichloroaniline + H₂O
Experimental Protocol (General Procedure based on similar syntheses): [5][6]
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 3,4-dichloronitrobenzene.
-
Catalyst: A noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.[5] To prevent dehalogenation, a dechlorination inhibitor like morpholine may be introduced.[6]
-
Reaction Conditions: The reactor is pressurized with hydrogen gas (typically 100-500 psig) and heated to a temperature range of 80-150 °C.[5][6]
-
Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration. The crude 3,4-dichloroaniline is then purified, typically by distillation under reduced pressure.
N-methylation of 3,4-Dichloroaniline
The final step to obtain this compound is the methylation of the amino group of 3,4-dichloroaniline. Various methods can be employed for the N-methylation of anilines. A common laboratory-scale method involves reductive amination.
Reaction:
3,4-Dichloroaniline + Formaldehyde + Reducing Agent → this compound
Experimental Protocol (Proposed):
-
Dissolution: 3,4-dichloroaniline is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Aldehyde Addition: An aqueous solution of formaldehyde (1.0-1.2 equivalents) is added to the solution.
-
Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the temperature (e.g., 0-25 °C).
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40750-59-2 [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound 97% | CAS: 40750-59-2 | AChemBlock [achemblock.com]
- 5. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
Spectroscopic Analysis of 3,4-Dichloro-N-methylaniline: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic amine 3,4-Dichloro-N-methylaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.
Chemical Structure and Properties
This compound is a disubstituted aniline with the molecular formula C₇H₇Cl₂N.[1] Its structure consists of an aniline core with two chlorine atoms at the 3 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom.
Caption: Figure 1. Chemical Structure of this compound
Spectroscopic Analysis Workflow
The comprehensive spectroscopic characterization of this compound involves a systematic workflow. This process begins with sample preparation, followed by data acquisition using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to elucidate the molecular structure and confirm the identity of the compound.
Caption: Figure 2. General Workflow for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | H-5 |
| ~6.8 | d | 1H | H-2 |
| ~6.5 | dd | 1H | H-6 |
| ~3.7 | br s | 1H | N-H |
| ~2.8 | s | 3H | N-CH₃ |
-
Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as distinct signals. The proton at position 2, being ortho to the N-methyl group, is expected to be the most deshielded. The protons at positions 5 and 6 will show splitting patterns corresponding to their coupling with adjacent protons.
-
N-H Proton (δ ~3.7 ppm): A broad singlet is anticipated for the N-H proton.
-
N-Methyl Protons (δ ~2.8 ppm): A singlet integrating to three protons is expected for the N-methyl group.
¹³C NMR Spectroscopy
A computed ¹³C NMR spectrum for this compound is available and can be used for peak assignment.[3] The predicted chemical shifts are consistent with those observed for related chlorinated anilines.[2]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-1 (C-N) |
| ~132 | C-4 (C-Cl) |
| ~130 | C-3 (C-Cl) |
| ~129 | C-5 |
| ~118 | C-2 |
| ~113 | C-6 |
| ~30 | N-CH₃ |
Experimental Protocol for NMR
NMR spectra can be recorded on a 400 MHz spectrometer.[2][4] The sample (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic ring, C-N bond, and C-Cl bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3410-3440 | N-H stretch | Medium |
| ~3020-3100 | Aromatic C-H stretch | Medium |
| ~2815-2985 | Aliphatic C-H stretch (CH₃) | Medium |
| ~1600-1610 | Aromatic C=C stretch | Strong |
| ~1500-1510 | Aromatic C=C stretch | Strong |
| ~1280-1340 | Aromatic C-N stretch | Strong |
| ~1100-1200 | C-H in-plane deformation | Medium |
| ~700-850 | C-Cl stretch | Strong |
-
The N-H stretching vibration for a secondary aromatic amine typically appears as a single sharp band around 3411 cm⁻¹.[5]
-
The aromatic C=C stretching vibrations are expected as strong bands around 1606 and 1509 cm⁻¹.
-
The C-N stretching in aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.
-
The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the lower frequency region of the spectrum.
Experimental Protocol for IR
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
GC-MS Data
The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem shows several key fragments.[1]
| m/z | Interpretation |
| 176 | Molecular ion [M]⁺ (containing ³⁵Cl and ³⁷Cl) |
| 175 | Molecular ion [M]⁺ (containing two ³⁵Cl isotopes) |
| 174 | Isotopic peak of the molecular ion |
| 120 | Fragment resulting from the loss of a chlorine atom and a methyl group |
The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. The observed peaks at m/z 174, 175, and 176 are consistent with the molecular weight of this compound (176.04 g/mol ).[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key steps, including the loss of a chlorine atom and the methyl group.
Caption: Figure 3. Proposed MS Fragmentation of this compound
Experimental Protocol for MS
Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] The sample, dissolved in a volatile solvent like methanol or dichloromethane, is injected into the GC. The separation is performed on a suitable capillary column, and the eluent is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.
References
Solubility Profile of 3,4-Dichloro-N-methylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate precise data for their specific applications.
Qualitative Solubility Profile
The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a polar amino group and a largely non-polar dichlorinated benzene ring. This structure suggests a moderate to good solubility in a range of organic solvents.
Based on the known solubility of aniline and 3,4-dichloroaniline, the expected qualitative solubility of this compound is summarized in the table below. Aniline is reportedly soluble in ethanol, ether, and benzene, while being slightly soluble in water. Similarly, 3,4-dichloroaniline is described as soluble in alcohol and ether.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | The polar -NH group can form hydrogen bonds with the hydroxyl group of the alcohols. |
| Polar Aprotic Solvents | Acetone, Dichloromethane, Ethyl Acetate | Likely Soluble | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. |
| Non-Polar Aromatic Solvents | Toluene, Benzene | Likely Soluble | The aromatic ring of this compound can interact favorably with aromatic solvents through π-π stacking. |
| Non-Polar Aliphatic Solvents | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely limit solubility. |
| Aqueous Solvents | Water | Sparingly Soluble to Insoluble | The presence of the large, non-polar dichlorophenyl group is expected to dominate over the polar amino group, leading to low water solubility. |
Experimental Protocol: Determination of Solubility by Gravimetric Method
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This method is robust, reliable, and does not require specialized analytical instrumentation.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Temperature-controlled oven
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or watch glasses
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a glass syringe fitted with a syringe filter. It is critical to pre-warm or pre-cool the syringe and filter to the experimental temperature to prevent any temperature-induced precipitation.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact volume of the aliquot taken.
-
Place the evaporation dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) x 100
-
Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-N-methylaniline
This technical guide provides a comprehensive overview of the primary synthesis pathway and reaction mechanism for 3,4-Dichloro-N-methylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Primary Synthesis Pathway: Reductive N-Methylation of 3,4-Dichloroaniline
The most common and efficient method for the synthesis of this compound is the direct N-methylation of 3,4-dichloroaniline. Among various N-methylation strategies, the Eschweiler-Clarke reaction is a classic and highly effective method that avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation techniques using alkylating agents like methyl iodide.[1][2] This reductive amination process utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][3]
The overall reaction is as follows:
Caption: Overall reaction for the synthesis of this compound.
A key advantage of the Eschweiler-Clarke reaction is its ability to stop at the tertiary amine stage, preventing over-methylation.[1][4] The reaction is typically performed by heating the amine with an excess of formaldehyde and formic acid.[1][5]
Reaction Mechanism: The Eschweiler-Clarke Reaction
The mechanism of the Eschweiler-Clarke reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by a hydride transfer.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dichloroaniline) on formaldehyde to form a hemiaminal (or aminoalcohol) intermediate.[4][5] This intermediate then undergoes dehydration to yield a reactive iminium ion.[5]
-
Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.[1][3] This reduction step forms the N-methylated product and releases carbon dioxide, which drives the reaction to completion, making it irreversible.[1][2]
The detailed mechanism is illustrated in the following diagram:
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, based on typical procedures for methylating aromatic amines.
Materials:
-
3,4-Dichloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-dichloroaniline.
-
Add an excess of formic acid and a 37% aqueous solution of formaldehyde. A typical molar ratio of amine:formaldehyde:formic acid is 1:1.1:1.8.[5]
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or GC.[3][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture remains cool during neutralization.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Quantitative Data
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02[6] | 272[6] | - | - |
| This compound | C₇H₇Cl₂N | 176.04[7] | 150-152 (at 15 mmHg)[8] | 1.3794 (at 25 °C)[8] | 1.6015[8] |
Yields for the Eschweiler-Clarke reaction are typically high, often exceeding 80-90%.[3]
Synthesis of the Precursor: 3,4-Dichloroaniline
3,4-Dichloroaniline, the starting material for the N-methylation, is typically synthesized via the reduction of 3,4-dichloronitrobenzene. This reduction is commonly achieved through catalytic hydrogenation.
Overall Reaction:
Caption: Synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene.
Experimental Workflow:
The industrial production of 3,4-dichloroaniline often involves the catalytic hydrogenation of 3,4-dichloronitrobenzene using a platinum or palladium catalyst.[6][9] To prevent dehalogenation, inhibitors such as morpholine may be added.[9]
Caption: General workflow for the synthesis of 3,4-dichloroaniline.
The reaction conditions are carefully controlled to ensure high yield and purity of the final product.[6]
Spectroscopic Data for this compound
Spectroscopic analysis is crucial for the characterization of the synthesized this compound.
| Spectroscopic Data | Values |
| ¹³C NMR | Spectral data is available and can be accessed through chemical databases.[10] |
| Mass Spectrometry (GC-MS) | m/z: 174, 175, 176[7] |
| Molecular Formula | C₇H₇Cl₂N[7] |
| Exact Mass | 174.9955546 Da[7] |
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
Toxicological Profile of 3,4-Dichloro-N-methylaniline: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 3,4-Dichloro-N-methylaniline. This report heavily relies on data from its close structural analog, 3,4-Dichloroaniline (3,4-DCA), to provide a comprehensive toxicological profile. This approach is based on the structural similarity and the expectation of a comparable toxicological footprint.
Executive Summary
This technical guide provides a detailed toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this guide utilizes a read-across approach, primarily referencing the extensive data available for its parent compound, 3,4-Dichloroaniline (3,4-DCA). The primary toxicological concern associated with dichlorinated anilines is methemoglobinemia, leading to cyanosis and other systemic effects. The available data suggests that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. This guide summarizes key toxicological endpoints, details experimental methodologies based on OECD guidelines, and provides a visual representation of the proposed mechanism of aniline-induced methemoglobinemia.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 40750-59-2 | [1] |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Water Solubility | Not specified |
Toxicological Data
The following tables summarize the available toxicological data, primarily for 3,4-Dichloroaniline (3,4-DCA) as a surrogate for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | ~600 mg/kg bw | Toxic if swallowed | [2] |
| LD₅₀ | Rabbit | Dermal | <1000 mg/kg bw | Toxic in contact with skin | [3] |
| LC₅₀ | Rat | Inhalation | 2.8 - 4.7 mg/L (4h) | Toxic if inhaled | [2] |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Mild irritant | Causes skin irritation | [2] |
| Eye Irritation | Rabbit | Severe irritant | Causes serious eye damage | [4] |
| Skin Sensitization | Guinea Pig | Sensitizing | May cause an allergic skin reaction | [2] |
Repeated Dose Toxicity
| Species | Route | Duration | NOAEL/LOAEL | Effects Observed | Reference |
| Rat | Oral | 14 days | Not established | Hematological changes | [3] |
Genotoxicity
| Assay | System | Result | Conclusion | Reference |
| Ames Test | S. typhimurium | Equivocal | Insufficient to conclude non-genotoxic | [2] |
| Micronucleus Test | In vivo | Negative | Insufficient to conclude non-genotoxic | [2] |
| Sister Chromatid Exchange | In vitro | Positive | Insufficient to conclude non-genotoxic | [2] |
Carcinogenicity
No direct carcinogenicity studies have been performed on 3,4-DCA. However, it is noted that a number of aromatic amines can produce spleen tumors in rats due to the formation of methemoglobin.[2]
Reproductive and Developmental Toxicity
| Species | Route | Study Type | NOAEL/LOAEL | Effects Observed | Reference |
| Rat | Oral | Developmental | Maternal Toxicity: 25 mg/kg bw/day | Marginal developmental effects at maternally toxic doses. No specific teratogenic effect observed. | [2] |
Experimental Protocols
The following are generalized experimental protocols based on OECD guidelines for key toxicological studies.
Acute Oral Toxicity (OECD 423)
-
Test Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.
-
Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weights are recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
Depending on the outcome at the initial dose, the next step involves dosing at a higher or lower fixed dose level.
-
Skin Irritation/Corrosion (OECD 404)
-
Test Principle: The substance is applied to the skin of experimental animals to determine its potential to cause irreversible (corrosion) or reversible (irritation) inflammatory changes.
-
Animals: Healthy, young adult albino rabbits.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL of the liquid test substance is applied to the skin under a gauze patch.
-
The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is gently cleansed.
-
The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Dermal reactions are scored and recorded according to a standardized grading system.[5]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Test Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
-
Cell Cultures: Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures.
-
Procedure:
-
Cell cultures are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration.
-
After the treatment period, the cells are incubated with a metaphase-arresting substance (e.g., colcemid).
-
Cells are harvested, fixed, and stained.
-
Metaphase cells are analyzed microscopically for chromosomal aberrations.
-
The number and types of aberrations are recorded and compared to concurrent negative and positive controls.
-
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for aniline and its derivatives is the induction of methemoglobinemia.[2][6] This occurs through the metabolic activation of the aniline compound in the liver.
Aniline-Induced Methemoglobinemia
The metabolic pathway leading to methemoglobinemia involves the oxidation of the aniline derivative. The key metabolite responsible for oxidizing hemoglobin is phenylhydroxylamine.[7] This process converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.
Caption: Metabolic activation of this compound leading to methemoglobinemia.
Conclusion
The toxicological profile of this compound, largely inferred from data on 3,4-Dichloroaniline, indicates a significant potential for acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and a skin sensitizer. The primary mechanism of systemic toxicity is methemoglobinemia, resulting from its metabolic activation. While genotoxicity data is equivocal, the potential for carcinogenicity, as seen with other aromatic amines, cannot be ruled out. Further studies are warranted to definitively characterize the toxicological properties of this compound and reduce the uncertainty associated with the read-across approach. Professionals handling this compound should adhere to strict safety protocols to minimize exposure.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. longdom.org [longdom.org]
- 7. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Environmental Journey of 3,4-Dichloro-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-N-methylaniline, a halogenated aromatic amine, is a compound of interest in various industrial applications, including as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. As with many xenobiotic compounds, understanding its environmental fate and degradation is paramount for a comprehensive risk assessment and the development of sustainable chemical practices. This technical guide provides an in-depth overview of the environmental behavior of this compound, drawing upon data from its close structural analogue, 3,4-dichloroaniline (3,4-DCA), and general principles of N-methylated aromatic amine degradation due to the limited direct data on the title compound.
Physicochemical Properties
The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The available data for this compound and its parent compound, 3,4-dichloroaniline, are summarized below.
| Property | This compound | 3,4-Dichloroaniline | Reference |
| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | 162.02 g/mol | [1] |
| Physical State | Not specified | Light tan to dark gray crystals or brown solid | [2] |
| Boiling Point | Not specified | 272 °C | [3] |
| Vapor Pressure | Not specified | 1 mmHg at 81 °C | [3] |
| Water Solubility | Not specified | Low | [4] |
| Log Kₒₙ | Not specified | 3.86 | [4] |
Environmental Fate and Transport
The environmental fate of this compound is influenced by a combination of transport and degradation processes.
Soil Mobility and Adsorption
The mobility of this compound in soil is expected to be influenced by its hydrophobicity. The high octanol-water partition coefficient (Log Kₒₙ) of its analogue, 3,4-DCA, suggests a strong tendency to adsorb to soil organic matter.[4] This adsorption process can reduce its bioavailability and leaching into groundwater. The presence of dissolved organic carbon in soil can, in some cases, increase the amount of similar compounds adsorbed onto the soil.[5]
Volatilization
While data for this compound is unavailable, the vapor pressure of 3,4-DCA is relatively low, suggesting that volatilization from moist soil surfaces and water is not a significant dissipation pathway.[3]
Degradation Pathways
The degradation of this compound in the environment can occur through both abiotic and biotic processes.
Abiotic Degradation
Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight. While specific studies on this compound are lacking, related N-methylated anilines have been shown to undergo photodissociation upon UV absorption.[6] In surface waters, photo-oxidation can be a significant degradation pathway for chloroanilines, with half-lives ranging from hours to days.[3]
Hydrolysis: Information on the hydrolysis of this compound is scarce. However, for some related chlorinated methylaniline phosphates, hydrolysis has been observed to occur in acidic conditions.[7] Generally, the aniline functional group is relatively stable to hydrolysis under typical environmental pH conditions.
Biotic Degradation
The biodegradation of this compound is likely to be a key process in its environmental removal. Based on studies of N-methylated anilines and chloroanilines, a plausible degradation pathway can be proposed.[8][9]
A crucial initial step in the biodegradation of N-methylated anilines is often N-demethylation , which would convert this compound to the more widely studied 3,4-dichloroaniline (3,4-DCA).[10] Subsequently, 3,4-DCA can be further degraded by various microorganisms. The typical bacterial degradation of chloroanilines involves the action of dioxygenase enzymes, leading to the formation of corresponding chlorocatechols.[8] These catechols then undergo ring cleavage, followed by further metabolism into central metabolic pathways.
Some bacterial strains have been identified that can degrade 3,4-DCA. For instance, Acinetobacter baylyi has been shown to degrade 3,4-DCA to 4-chloroaniline.[3]
Proposed Biodegradation Pathway of this compound
Caption: Proposed biodegradation pathway for this compound.
Quantitative Degradation Data
| Compound | Medium | Half-life | Degradation Rate | Conditions | Reference |
| 3,4-Dichloroaniline | River Water | Several days to months | - | Biodegradation | [3] |
| 3,4-Dichloroaniline | Surface Water | 1 to 3 hours | - | Photo-oxidation (low organic matter) | [3] |
| 3,4-Dichloroaniline | Sediment-water system | - | 23.1% mineralization in 56 days | Aerobic incubation | [11] |
Experimental Protocols
Standardized experimental protocols are essential for determining the environmental fate of chemicals. Below are generalized methodologies that can be adapted for studying this compound.
Soil Adsorption/Desorption (OECD 106)
This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.
-
Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution. Different soil types with varying organic carbon content are selected.
-
Adsorption: Soil samples are equilibrated with the chemical solution for a defined period (e.g., 24 hours) at a constant temperature.
-
Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance in the supernatant is measured using a suitable analytical method (e.g., HPLC).
-
Calculation: The amount of adsorbed substance is calculated from the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒₙ) are determined.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This protocol is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
-
Soil Treatment: Soil samples are treated with a solution of ¹⁴C-labeled this compound.
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.
-
Sampling: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.
-
Analysis: Extracts are analyzed by techniques such as HPLC and liquid scintillation counting to quantify the parent compound and metabolites. Evolved ¹⁴CO₂ (mineralization) is trapped and quantified.
-
Data Evaluation: The degradation rate and half-life of the parent compound are calculated. A degradation pathway can be proposed based on the identified metabolites.
Caption: General experimental workflow for environmental fate assessment.
Conclusion
While direct data on the environmental fate and degradation of this compound is limited, by examining its structural analogues and the general behavior of N-methylated aromatic amines, we can infer its likely environmental behavior. It is expected to be relatively persistent, with strong adsorption to soil organic matter limiting its mobility. Biodegradation is anticipated to be a primary degradation pathway, likely initiated by N-demethylation to 3,4-dichloroaniline, which is then further mineralized. Further experimental studies following standardized protocols are crucial to definitively characterize the environmental fate of this compound and to ensure its safe and sustainable use.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the art of the environmental behaviour and removal techniques of the endocrine disruptor 3,4-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dissolved organic carbon on sorption of 3,4-dichloroaniline and 4-bromoaniline in a calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the dissociation dynamics of methylated anilines - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07061J [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-N-methylaniline, a key precursor in various organic syntheses. The document details its physicochemical properties, synthesis methodologies, and significant applications, particularly in the manufacturing of agrochemicals and dyes. Detailed experimental protocols for its synthesis and subsequent reactions are provided, supported by quantitative data and visual diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
This compound (CAS No. 40750-59-2) is an aromatic amine that serves as a valuable intermediate in the synthesis of a range of organic compounds. Its structure, featuring a dichlorinated phenyl ring and an N-methyl group, provides a versatile scaffold for the introduction of various functional groups. This guide explores the synthesis of this compound from its primary precursor, 3,4-dichloroaniline, and its subsequent utility in the preparation of commercially significant products.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 150-152 °C at 15 mmHg | |
| Flash Point | 110 °C | |
| Density | 1.3794 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6015 | |
| Solubility | Slightly soluble in water | |
| Storage | Store at 4°C, protected from light. |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1]
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of this compound
The primary route for the synthesis of this compound is the N-methylation of 3,4-dichloroaniline. The Eschweiler-Clarke reaction is a well-established and effective method for this transformation.[2][3]
Synthesis of the Precursor: 3,4-Dichloroaniline
3,4-Dichloroaniline is typically produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene.[4]
Experimental Protocol: Hydrogenation of 3,4-Dichloronitrobenzene [3][5]
-
In a suitable hydrogenation reactor, a mixture of 3,4-dichloronitrobenzene and a noble metal catalyst (e.g., platinum) is prepared.
-
The reactor is pressurized with hydrogen gas to 0.5-0.6 MPa.
-
The reaction temperature is controlled at approximately 80 ± 5 °C.
-
The reaction is monitored until the consumption of hydrogen ceases.
-
Upon completion, the catalyst is filtered off and can be reused.
-
The resulting crude 3,4-dichloroaniline is purified by vacuum distillation to yield a product with a purity of over 99%.[5]
N-Methylation of 3,4-Dichloroaniline (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent to achieve N-methylation of primary and secondary amines. This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][6]
Experimental Protocol: Synthesis of this compound [2][7]
-
To a reaction vessel containing 3,4-dichloroaniline (1.0 eq), add an excess of formic acid and formaldehyde (37% aqueous solution). A typical molar ratio is 1.0 eq of amine to 1.8 eq of formic acid and 1.1 eq of formaldehyde per hydrogen to be substituted.
-
Heat the reaction mixture at 80-100 °C for several hours (e.g., 18 hours). The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and neutralize with a base (e.g., NaOH or K₂CO₃) to a pH of approximately 11.
-
Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Applications in Organic Synthesis
This compound is a precursor to a variety of value-added chemicals, particularly in the agrochemical and dye industries.
Synthesis of Herbicides
3,4-Dichloroaniline and its derivatives are fundamental building blocks for several phenylurea herbicides, such as diuron and linuron.[8] While 3,4-dichloroaniline is the more direct precursor, this compound can be utilized in the synthesis of related N-methylated urea herbicides.
4.1.1. Synthesis of N-(3,4-dichlorophenyl)-N',N'-dimethylurea (Diuron) Precursor
A common strategy for the synthesis of phenylurea herbicides involves the reaction of an aniline derivative with an isocyanate. This compound can be envisioned as a precursor to a corresponding isocyanate, although the more common route involves the phosgenation of 3,4-dichloroaniline.[9]
Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N'-methylurea (A Diuron Analog)
-
In a reaction vessel, dissolve this compound in a suitable aprotic solvent (e.g., toluene).
-
To this solution, add an equimolar amount of methyl isocyanate.
-
The reaction is typically exothermic and can be stirred at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
The product, N-(3,4-dichlorophenyl)-N,N'-dimethylurea, will often precipitate from the solution upon cooling.
-
Collect the solid product by filtration and wash with a cold solvent to obtain the purified product.
Synthesis of Azo Dyes
Aromatic amines are key components in the synthesis of azo dyes. The synthesis involves two main steps: diazotization of the aromatic amine and subsequent coupling with a suitable coupling component (e.g., a phenol or another aromatic amine).
Experimental Protocol: Synthesis of an Azo Dye from this compound [10]
Step 1: Diazotization
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Conclusion
This compound is a versatile and important precursor in organic synthesis. Its synthesis from readily available 3,4-dichloroaniline via the Eschweiler-Clarke reaction is a straightforward and efficient process. The resulting N-methylated aromatic amine serves as a valuable building block for the synthesis of a variety of compounds, most notably herbicides and azo dyes. The experimental protocols provided in this guide offer a practical foundation for the synthesis and application of this compound in a laboratory setting, enabling further research and development in the fields of agrochemicals, materials science, and pharmaceuticals.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Reactivity of the Amine Group in 3,4-Dichloro-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the amine group in 3,4-Dichloro-N-methylaniline, a compound of interest in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the aromatic ring, combined with an electron-donating N-methyl group, creates a unique electronic environment that significantly influences the nucleophilicity, basicity, and overall reactivity of the amine functionality. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Chemical Properties and Reactivity Profile
The reactivity of the amine group in this compound is a result of the interplay between the inductive and resonance effects of its substituents. The two chlorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the benzene ring and, consequently, on the nitrogen atom of the amine group. This deactivation makes the amine less basic and less nucleophilic compared to aniline or N-methylaniline.
Conversely, the methyl group attached to the nitrogen atom has an electron-donating inductive effect (+I), which slightly increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity relative to its primary amine counterpart, 3,4-dichloroaniline. The net effect is a moderately reactive aromatic amine.
Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The predicted pKa of the conjugate acid of this compound is approximately 3.36. This is significantly lower than that of aniline (pKa ≈ 4.6) and N-methylaniline (pKa ≈ 4.85), highlighting the profound impact of the electron-withdrawing chloro substituents.
| Compound | pKa of Conjugate Acid (approx.) |
| Aniline | 4.6 |
| N-Methylaniline | 4.85 |
| 3,4-Dichloroaniline | ~2.0 - 3.0 (estimated) |
| This compound | 3.36 (predicted) |
Table 1: Comparison of pKa values for selected anilines.
Key Reactions of the Amine Group
The amine group of this compound participates in a variety of characteristic reactions, including acylation, alkylation, and diazotization. The reduced nucleophilicity of the amine often necessitates harsher reaction conditions or the use of catalysts to achieve good yields.
Acylation
N-acylation of this compound can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride; 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Alkylation
N-alkylation of this compound can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. The reaction typically involves an alkyl halide in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
-
Combine this compound (1 equivalent) and an excess of the alkyl halide (e.g., methyl iodide; 3 equivalents) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate; 2 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diazotization
As a secondary amine, this compound undergoes N-nitrosation rather than diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction leads to the formation of an N-nitrosoamine.
Experimental Protocol: General Procedure for N-Nitrosation
-
Dissolve this compound (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C.
-
The N-nitrosoamine product, often an oil or a solid, may separate from the solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.
Spectroscopic Data
The characterization of this compound is confirmed by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum typically shows signals for the N-methyl protons (a singlet), and distinct signals for the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the N-methyl carbon and distinct signals for the aromatic carbons, including the two carbons bearing the chlorine atoms.
-
IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretching band (if any secondary amine is present as an impurity), C-H stretching bands for the aromatic and methyl groups, C=C stretching bands for the aromatic ring, and C-N stretching bands. The C-Cl stretching vibrations are also expected in the fingerprint region.
Conclusion
The reactivity of the amine group in this compound is a nuanced interplay of activating and deactivating electronic effects. While the electron-withdrawing nature of the two chlorine atoms significantly reduces its basicity and nucleophilicity compared to N-methylaniline, the presence of the N-methyl group makes it more reactive than its primary amine analog, 3,4-dichloroaniline. This moderated reactivity allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and industrial applications. Understanding the principles outlined in this guide is crucial for the effective utilization of this compound in research and development.
A Technical Guide to the mTOR Signaling Pathway: Methodology and Application in Drug Development
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to control essential cellular processes.[1][2] mTOR operates within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][3] Given its critical role, dysregulation of the mTOR pathway is a frequent occurrence in various human diseases, most notably cancer, making it a prime target for therapeutic intervention and drug development.[4][5]
The Core mTOR Signaling Pathway
The mTOR pathway is pivotal in cellular signaling, primarily through its two complexes, mTORC1 and mTORC2.[3]
-
mTOR Complex 1 (mTORC1) consists of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian LST8 (mLST8).[6] It is activated by signals such as growth factors, amino acids, and high cellular energy levels.[7] Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inhibition of the TSC1/TSC2 complex, which in turn allows the small GTPase Rheb to activate mTORC1.[3][7] Once active, mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]
-
mTOR Complex 2 (mTORC2) is composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mSIN1.[1] mTORC2 is generally considered insensitive to acute treatment with rapamycin.[1] It plays a crucial role in cell survival and cytoskeletal organization.[3] A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[1]
A negative feedback loop exists where S6K1, a downstream effector of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby dampening the upstream PI3K/Akt signaling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. ovid.com [ovid.com]
In-Depth Technical Guide: Analytical Methods for the Detection of 3,4-Dichloro-N-methylaniline in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 3,4-Dichloro-N-methylaniline (DCMA) in soil matrices. The following sections detail experimental protocols, data presentation, and visual workflows to support research and analysis in environmental science and drug development.
Introduction
This compound (DCMA) is a chemical compound of interest due to its potential presence in the environment as a metabolite of certain herbicides and its relevance in synthetic chemistry. Accurate and sensitive detection methods are crucial for assessing its environmental fate, and for quality control in manufacturing processes. This guide focuses on established analytical techniques, primarily chromatography coupled with mass spectrometry, for the robust analysis of DCMA in complex soil samples.
Sample Preparation and Extraction
The effective extraction of DCMA from soil is a critical first step to ensure accurate quantification. The choice of extraction method depends on the soil type, the required limit of detection, and laboratory resources. Common approaches for aniline derivatives are outlined below.
Solvent Extraction
Solvent extraction is a widely used technique for isolating analytes from solid matrices. For aniline derivatives, a common approach involves extraction with an organic solvent or a mixture of solvents.
Experimental Protocol: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. A typical sample size is 10-20 g.
-
Extraction Cell: Mix the soil sample with a dispersing agent like diatomaceous earth and place it into the extraction cell.
-
Extraction Solvent: A mixture of acetone and n-hexane (1:1, v/v) is a suitable extraction solvent for aniline compounds.
-
ASE Parameters:
-
Temperature: 100-120°C
-
Pressure: 1500 psi
-
Static time: 5-10 minutes
-
Number of cycles: 2-3
-
-
Extract Collection: The extract is collected in a vial.
-
Concentration: The collected extract is then concentrated, often under a gentle stream of nitrogen, to a smaller volume (e.g., 1 mL) before analysis.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 5-10 g of homogenized soil into a centrifuge tube.
-
Solvent Addition: Add 10-20 mL of a suitable solvent, such as methanol or acetonitrile.
-
Extraction: Place the sample in an ultrasonic bath for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 8000 rpm) for 10 minutes.
-
Extract Collection: Decant the supernatant. The extraction can be repeated 2-3 times for improved recovery.
-
Concentration: Combine the extracts and concentrate as described for ASE.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a popular choice for pesticide residue analysis, and it can be adapted for other organic contaminants.
Experimental Protocol: Modified QuEChERS for Aniline Derivatives
-
Sample Hydration: For dry soil samples, add a small amount of water to a 10 g sample in a 50 mL centrifuge tube and let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile and internal standards. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The final supernatant is ready for chromatographic analysis.
Analytical Techniques
The determination of DCMA in soil extracts is typically performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and identification capabilities for volatile and semi-volatile organic compounds like DCMA.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless injection of 1 µL of the extract.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for DCMA would need to be determined from its mass spectrum.
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is highly sensitive and specific, making it ideal for trace-level analysis of polar and semi-polar compounds that are not easily analyzed by GC-MS.
Experimental Protocol: HPLC-MS/MS Analysis
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Precursor and product ion transitions for DCMA would need to be optimized.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 35-45 psi.
-
Capillary Voltage: 3500-4000 V.
Quantitative Data
The performance of analytical methods is evaluated based on several key parameters. The following tables summarize typical performance data for the analysis of aniline derivatives in soil, which can be expected to be similar for DCMA. Specific validation for DCMA would be required to establish definitive values.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| 3,4-Dichloroaniline | HPLC-MS/MS | 0.6 | 2.0 | [1][2] |
| Aniline | GC-MS | - | 40 | [3] |
| 14 Aniline and Benzidine Compounds | GC-MS | - | - | [4] |
Table 2: Recovery and Precision Data
| Analyte | Spiked Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 3,4-Dichloroaniline | 0.001 - 1.000 | 75.3 - 86.0 | 2.1 - 8.5 | [1] |
| Aniline | - | 76 - 98 | 2.0 - 7.5 | [3] |
| 14 Aniline and Benzidine Compounds | 1 and 10 | 62.9 - 101 | 3.8 - 10.3 | [4] |
Visualizations
The following diagrams, created using the DOT language, illustrate the workflows for sample preparation and analysis.
References
- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the HPLC-MS/MS Analysis of 3,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodology for the determination of 3,4-Dichloro-N-methylaniline using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Given the limited direct literature on this compound, this guide leverages established and validated methods for the closely related and more frequently studied compound, 3,4-dichloroaniline (3,4-DCA), a primary metabolite of several common herbicides.[1][2][3] This document outlines detailed experimental protocols, from sample preparation to instrumental analysis, and presents expected quantitative performance metrics based on 3,4-DCA data. The guide also includes a proposed fragmentation pathway for this compound and visual workflows to aid in method development and implementation.
Introduction
This compound is an aromatic amine of interest in environmental monitoring and toxicology. It is structurally related to 3,4-dichloroaniline (3,4-DCA), a significant degradation product of phenylurea herbicides such as diuron and linuron.[4][5][6] The potential for N-methylation of aniline metabolites in biological and environmental systems necessitates sensitive and specific analytical methods for their detection. Chronic exposure to aniline derivatives, including N-methylaniline, has been associated with adverse health effects, targeting the liver, kidneys, and central nervous system, with some studies suggesting potential carcinogenicity.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the trace-level quantification of such compounds in complex matrices due to its high sensitivity, selectivity, and specificity. This guide details a proposed HPLC-MS/MS method for this compound, adapted from robust, validated methods for 3,4-DCA.
Proposed HPLC-MS/MS Methodology
Due to the scarcity of specific literature for this compound, the following methodology is proposed based on the analysis of 3,4-DCA and the general principles of mass spectrometry for N-methylated aromatic amines.
Mass Spectrometry and Proposed Fragmentation
The mass spectrometric detection will be performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The molecular formula for this compound is C₇H₇Cl₂N, with a molecular weight of approximately 175.0 g/mol . The protonated molecule [M+H]⁺ will be selected as the precursor ion. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the most abundant precursor ion will be at m/z 176, with a significant isotopic peak at m/z 178. For method development, m/z 176 should be selected.
-
Product Ions: Collision-Induced Dissociation (CID) of the precursor ion is expected to result in several characteristic product ions. The primary fragmentation is anticipated to be the loss of the methyl group (CH₃, 15 Da) or cleavage of the aromatic ring. A proposed fragmentation pathway is illustrated below. Two to three of the most intense and specific product ions should be selected for the MRM method.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Experimental Protocols
The following protocols are adapted from validated methods for 3,4-DCA and are recommended as a starting point for the analysis of this compound.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices like soil and agricultural products.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amecj.com [amecj.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
Technical Guide: Gas Chromatography Methods for the Quantification of 3,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-N-methylaniline is a chemical intermediate that may be present as an impurity in active pharmaceutical ingredients (APIs) or as a metabolite in biological and environmental samples. Accurate and sensitive quantification of this compound is crucial for quality control in drug manufacturing, as well as for toxicological and environmental monitoring. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers the high selectivity and sensitivity required for the determination of trace levels of this compound.
This guide details recommended sample preparation techniques, gas chromatography-mass spectrometry (GC-MS) conditions, and expected analytical performance based on data from closely related analogs.
Experimental Protocols
Two primary experimental protocols are presented: a direct liquid-liquid extraction method and a method involving ultrasonic extraction. The choice of method will depend on the sample matrix and the required sensitivity.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous and Biological Matrices
This protocol is adapted from methods for the analysis of N-methylaniline and other aniline derivatives in liquid samples.[1][2] It involves an acid-base extraction to isolate the basic analyte from the sample matrix.
Materials and Reagents:
-
Sample containing this compound
-
10% (v/v) Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Methylene chloride (CH₂Cl₂), GC-grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol or Ethyl Acetate, GC-grade (for final sample reconstitution)
-
Volumetric flasks, separatory funnel, centrifuge tubes
Procedure:
-
Sample Preparation: For aqueous samples, take a known volume (e.g., 100 mL). For biological samples like serum, a smaller volume (e.g., 1 mL) may be used.
-
Acid Extraction: Add 10 mL of 10% HCl solution to the sample. This will protonate the aniline nitrogen, making it soluble in the aqueous acidic phase. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. If emulsions form, centrifugation may be necessary. Discard the organic layer (if present).
-
Basification: To the acidic aqueous phase, add NaOH solution dropwise to adjust the pH to >11. This deprotonates the aniline, making it soluble in organic solvents.
-
Organic Extraction: Add 40 mL of methylene chloride and shake vigorously for 1-2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction with a fresh portion of methylene chloride.
-
Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 0.5 mL).
-
Reconstitution: Add a precise volume (e.g., 1.0 mL) of methanol or ethyl acetate to the concentrated extract for GC-MS analysis.
Protocol 2: Ultrasonic Extraction for Solid Matrices
This protocol is suitable for solid samples such as textiles, soil, or pharmaceutical powders, adapted from a method for N-methylaniline in textiles.[3]
Materials and Reagents:
-
Solid sample containing this compound
-
Methanol, GC-grade
-
Conical flask with stopper
-
Ultrasonic bath
-
Filter (e.g., 0.45 µm PTFE syringe filter)
-
Rotary evaporator
Procedure:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized solid sample into a 100 mL conical flask.
-
First Extraction: Add a suitable amount of methanol to the flask, ensuring the sample is fully submerged. Place the flask in an ultrasonic bath and extract for 30 minutes.
-
Filtration: Filter the extract into a 50 mL volumetric flask.
-
Second Extraction: Return the solid residue to the conical flask, add another portion of methanol, and sonicate for an additional 10 minutes.
-
Combine and Concentrate: Filter the second extract and combine it with the first. Concentrate the combined filtrates to near dryness using a rotary evaporator.
-
Final Volume Adjustment: Dissolve the residue in methanol and bring it to a final volume of 1.0 mL in a volumetric flask for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | DB-5MS or DB-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][3] |
| Carrier Gas | Helium (>99.999% purity) |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 60 °C, hold for 1 min, then ramp at 25 °C/min to 300 °C, hold for 5 min[3] |
| MS Interface Temperature | 300 °C[3] |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV[2] |
| Quadrupole Temperature | 150 °C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | 175 (Quantifier), 177, 174 (Qualifiers) |
Note on Mass Spectra: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 175. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 177) and M+4 (m/z 179) will be observed in a ratio of approximately 9:6:1. For quantification in SIM mode, monitoring the most abundant ions is recommended. The base peak is likely to be the molecular ion.
Quantitative Data
While specific quantitative data for this compound is not available, the following tables summarize the performance of GC methods for the closely related compounds N-methylaniline and 3,4-dichloroaniline. This data can be used to estimate the expected performance of a method for this compound.
Table 1: Quantitative Data for N-methylaniline by GC-MS [3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.15 mg/kg |
| Limit of Quantification (LOQ) | 0.5 mg/kg |
| Linearity (Correlation Coefficient, r²) | >0.999 |
| Recovery | 91.4% - 98.7% |
| Precision (RSD) | 5.79% - 7.89% |
Table 2: Quantitative Data for 3,4-Dichloroaniline by GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01-0.05 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.01-0.05 µg/L | [4] |
| Linearity Range | 0.1-5 µg/L | [4] |
Based on this data, a properly optimized GC-MS method for this compound is expected to achieve low µg/L to ng/L detection limits, with good linearity and recovery.
Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for Liquid-Liquid Extraction and GC-MS Analysis.
References
The Synthesis of Propanil: A Technical Guide to the Acylation of 3,4-Dichloroaniline
A Comprehensive Overview for Researchers in Agrochemical Synthesis
This technical guide provides an in-depth exploration of the synthesis of the widely used herbicide propanil, with a core focus on the utilization of 3,4-dichloroaniline as a key precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering detailed experimental methodologies, quantitative data, and a mechanistic understanding of the synthetic process and the herbicide's mode of action.
Introduction
Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a selective, post-emergence herbicide effective against a wide range of grass and broadleaf weeds, particularly in rice cultivation.[1][2] Its synthesis is a prime example of amide formation, a fundamental reaction in organic chemistry. The most common and industrially viable method involves the acylation of 3,4-dichloroaniline. This guide will dissect the prevalent synthetic routes, providing the necessary technical details for laboratory and potential scale-up applications.
Synthetic Pathways and Mechanisms
The industrial production of propanil predominantly relies on the reaction of 3,4-dichloroaniline with an acylating agent.[3] The two primary acylating agents used are propionyl chloride and propionic anhydride.
Acylation using Propionyl Chloride
This is the most frequently employed method for propanil synthesis. The reaction involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of propionyl chloride. This reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct.[3]
Reaction Scheme:
The use of an inert organic solvent, such as toluene or dichloromethane, is common to facilitate the reaction and control the temperature.[3]
Acylation using Propionic Anhydride
An alternative route involves the use of propionic anhydride as the acylating agent. This method avoids the generation of corrosive hydrochloric acid, with propionic acid being the byproduct.
Reaction Scheme:
Quantitative Data and Reaction Parameters
The efficiency of propanil synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data and parameters for the synthesis of propanil via the acylation of 3,4-dichloroaniline with propionyl chloride.
Table 1: Reactant Molar Ratios and Solvents
| Reactant 1 | Reactant 2 | Acid Scavenger | Molar Ratio (Reactant 1:Reactant 2:Scavenger) | Solvent |
| 3,4-Dichloroaniline | Propionyl Chloride | Triethylamine | 1 : 1.2 : 1.3 | Dichloromethane |
| 3,4-Dichloroaniline | Propionyl Chloride | Pyridine | 1 : 1.1 : 1.1 | Toluene |
Table 2: Reaction Conditions and Reported Yields
| Acylating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Propionyl Chloride | Dichloromethane | 0 to Room Temperature | 2 | 84 |
| Propionyl Chloride | Toluene | 25-50 | 3-4 | >90 |
| Propionic Anhydride | Toluene | 80-100 | 4-6 | ~95 |
Detailed Experimental Protocols
The following are detailed methodologies for the laboratory-scale synthesis of propanil.
Synthesis of Propanil using Propionyl Chloride and Triethylamine
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of NH4Cl
-
2 M NaOH solution
-
Magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add triethylamine (1.3 eq) to the stirred solution.
-
Add propionyl chloride (1.2 eq) dropwise over a period of 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Cool the reaction mixture again to 0 °C and quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 2 M NaOH solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude propanil by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure N-(3,4-dichlorophenyl)propanamide. A yield of approximately 84% can be expected.[4]
Purification of Technical Grade Propanil by Recrystallization
Materials:
-
Technical grade propanil
-
Dichloromethane
-
n-Hexane
Procedure:
-
In a glass kettle, dissolve 100 g of technical propanil in 100 ml of dichloromethane with stirring at 25 °C.
-
Heat the mixture to 50 °C while stirring to ensure complete dissolution.
-
Slowly add 200 ml of n-hexane to the solution.
-
Stir the solution at 50 °C for one hour.
-
Allow the solution to cool slowly to 10-15 °C and maintain this temperature for one hour to facilitate crystallization.
-
Filter the crystals at 10-15 °C. This procedure can yield a recovery of approximately 79% of crystalline propanil.[5]
Visualization of Processes
Experimental Workflow for Propanil Synthesis
Caption: Workflow for the synthesis and purification of propanil.
Propanil's Mode of Action: Inhibition of Photosystem II
Propanil's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[6][7] Propanil binds to the D1 protein of the PSII reaction center, competitively inhibiting the binding of plastoquinone (PQ).[7][8] This blockage of electron flow from PSII interrupts the production of ATP and NADPH, which are essential for CO2 fixation. The disruption of the electron transport chain also leads to the formation of reactive oxygen species, causing oxidative damage to cellular components and ultimately leading to weed death.[7]
References
- 1. Propanil - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2016116797A1 - Crystalline modification of propanil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
The Enigmatic Role of 3,4-Dichloro-N-methylaniline in Azo Dye Synthesis: A Technical Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-N-methylaniline presents a unique molecular scaffold for the synthesis of novel azo dyes. However, a comprehensive survey of existing literature reveals a conspicuous absence of its direct application in large-scale azo dye manufacturing. This technical guide delves into the theoretical application of this compound as a coupling component in azo dye synthesis. Drawing upon the fundamental principles of electrophilic aromatic substitution and the known reactivity of N-alkylanilines, we present a hypothesized reaction pathway, a detailed theoretical experimental protocol, and a discussion of potential challenges, including steric hindrance and the propensity for N-azo coupling. This document aims to provide a foundational framework for researchers seeking to explore the untapped potential of this intriguing intermediate in the development of new chromophores.
Introduction to Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial organic chemistry, typically involving a two-step process:
-
Diazotization: A primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[2]
-
Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the final azo dye.[3]
The specific chemical structures of the diazo and coupling components are the primary determinants of the final dye's color, solubility, and fastness properties.
Theoretical Application of this compound as a Coupling Component
While direct experimental evidence is scarce, the chemical structure of this compound suggests its potential utility as a coupling component in azo dye synthesis. The amino group (-NHCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The methyl group provides a slight electron-donating inductive effect, while the two chlorine atoms are deactivating yet also ortho-, para-directing.
The logical workflow for synthesizing an azo dye using this compound as a coupling component would involve the diazotization of a primary aromatic amine followed by its coupling with this compound.
References
An In-depth Technical Guide to the N-methylation of 3,4-dichloroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established protocols for the N-methylation of 3,4-dichloroaniline, a critical transformation in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The document details multiple synthetic strategies, offering comparative data and step-by-step experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
N-methylation of aromatic amines is a fundamental reaction in organic synthesis. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and biological activity. 3,4-dichloro-N-methylaniline is a key intermediate in various synthetic pathways. The challenge in its synthesis often lies in achieving high selectivity for the mono-methylated product while avoiding the formation of the di-methylated tertiary amine, due to the increased nucleophilicity of the secondary amine intermediate. This guide explores several prevalent methods to address this challenge, from classic reactions to modern, greener alternatives.
Overview of Synthetic Strategies
Several distinct methods are employed for the N-methylation of anilines. The choice of method depends on factors such as required selectivity, substrate tolerance, cost of reagents, environmental impact, and available equipment.
-
Eschweiler-Clarke Reaction: A classic reductive amination method that uses formic acid and formaldehyde. It is known for its high selectivity towards tertiary amine formation and its inability to produce quaternary ammonium salts.
-
Reductive Amination with Formaldehyde: A broader category that includes the Eschweiler-Clarke reaction but also encompasses the use of other reducing agents like sodium borohydride or catalytic hydrogenation to reduce the intermediate imine.
-
Methylation with Dimethyl Carbonate (DMC): An environmentally friendly approach that uses a non-toxic, biodegradable reagent. This method, often catalyzed by zeolites or other catalysts, can offer excellent chemoselectivity for mono-N-methylation.
-
Alkylation with Methyl Halides (e.g., Methyl Iodide): A traditional and highly effective method involving the direct alkylation of the amine with a methyl halide, typically in the presence of a base. However, this method often suffers from a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.
Comparative Data of N-methylation Protocols
The following table summarizes key quantitative data for different N-methylation strategies applicable to anilines. Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
| Method | Methylating Agent | Typical Catalyst / Reagent | Solvent | Temp. (°C) | Typical Yield | Selectivity (Mono-N-methylation) | Key Features |
| Eschweiler-Clarke | Formaldehyde / Formic Acid | None (reagents are catalysts) | Excess reagents or water | 80-100 | High | Low (favors di-methylation) | Classic, cost-effective, avoids quaternization. |
| Reductive Amination | Formaldehyde | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst | Dichloromethane, Methanol | Room Temp. - 90 | Good to Excellent | Moderate to High | Versatile, tunable with reducing agent. |
| Dimethyl Carbonate | Dimethyl Carbonate (DMC) | Zeolites (e.g., NaY Faujasite) | DMC (as reagent & solvent) | 120-150 | 74-99% | Up to 99% | "Green" reagent, high mono-selectivity. |
| Methyl Iodide | Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, DMF | Room Temp. - Reflux | Variable | Low to Moderate | Highly reactive, prone to over-methylation. |
Visualized Workflows and Mechanisms
Visual diagrams help clarify the experimental process and underlying chemical transformations.
Navigating the Analytical Maze: A Technical Guide to the Derivatization of 3,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-N-methylaniline (DCMA) is a significant secondary amine that emerges as a crucial metabolite of the phenylurea herbicide Diuron. Its detection and quantification in environmental and biological matrices are paramount for toxicological assessments, environmental monitoring, and understanding the metabolic fate of its parent compound. However, the inherent physicochemical properties of DCMA, such as its polarity, can pose challenges for direct analysis using chromatographic techniques. Derivatization, the chemical modification of an analyte, serves as a powerful strategy to enhance its volatility, improve chromatographic separation, and increase detection sensitivity, thereby enabling robust and reliable quantification.
This in-depth technical guide provides a comprehensive overview of the derivatization of this compound for analytical purposes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement effective derivatization strategies. The guide details common derivatization reactions, provides structured quantitative data for methodological comparison, and outlines experimental protocols.
The Analytical Imperative for Derivatization
Direct analysis of this compound can be hampered by several factors. Gas chromatography (GC) may suffer from poor peak shape and low sensitivity due to the compound's polarity. While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization can significantly enhance the detectability, especially when using detectors like ultraviolet (UV) or fluorescence detectors, by introducing a chromophore or fluorophore into the molecule. For mass spectrometry (MS) detection, derivatization can improve ionization efficiency and lead to the formation of characteristic fragment ions, aiding in structural confirmation and improving limits of detection.
Key Derivatization Strategies for Secondary Amines
Several derivatization techniques are applicable to secondary amines like this compound. The most common approaches involve acylation reactions, which introduce an acyl group to the amine nitrogen.
Acylation with Halogenated Anhydrides and Acyl Halides
Acylation with reagents containing fluorine atoms is particularly advantageous for analysis by gas chromatography with electron capture detection (GC-ECD), which is highly sensitive to halogenated compounds. Furthermore, these derivatives often exhibit excellent thermal stability and chromatographic behavior.
Common acylating agents include:
-
Trifluoroacetic Anhydride (TFAA): Reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.
-
Pentafluorobenzoyl Chloride (PFBCl): A highly reactive agent that forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in GC-ECD and negative chemical ionization mass spectrometry (NCI-MS).[1][2]
Quantitative Data Summary
The selection of a derivatization method is often guided by the required sensitivity of the analytical method. The following tables summarize quantitative data from studies on the analysis of the closely related primary amine, 3,4-dichloroaniline (3,4-DCA), which provides a strong indication of the performance achievable for this compound.
Table 1: Method Detection and Quantification Limits for 3,4-Dichloroaniline
| Analyte | Derivatization Reagent | Analytical Technique | Matrix | LOD | LOQ | Reference |
| 3,4-DCA | Heptafluorobutyric Anhydride (HFBA) | GC-MS/MS | Human Urine | 0.03 µg/L | - | [3] |
| 3,4-DCA | Heptafluorobutyric Anhydride (HFBA) | GC-ECD | Human Urine | 0.05 µg/L | - | [3] |
| 3,4-DCA | None (Direct Analysis) | HPLC-MS/MS | Chives | 0.6 µg/kg | 2.0 µg/kg | [4][5] |
| 3,4-DCA | None (Direct Analysis) | LC-MS/MS | Meat and Meat Products | 5 µg/kg | 10 µg/kg | [6] |
Table 2: Recovery Studies for 3,4-Dichloroaniline
| Analyte | Derivatization Reagent | Analytical Technique | Matrix | Spiked Level | Recovery (%) | Reference |
| 3,4-DCA | Heptafluorobutyric Anhydride (HFBA) | GC-MS/MS, GC-ECD | Human Urine | Not Specified | 93 - 103 | [3] |
| 3,4-DCA | None (Direct Analysis) | HPLC-MS/MS | Chives | 0.001 - 1.000 mg/kg | 75.3 - 86.0 | [4][5] |
| 3,4-DCA | None (Direct Analysis) | LC-MS/MS | Meat and Meat Products | Not Specified | 91.6 - 101.6 | [6] |
Experimental Protocols
The following are detailed experimental protocols for the derivatization of secondary amines, adapted for this compound.
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is adapted from general procedures for the acylation of amines.[7]
Materials:
-
Sample extract containing this compound, dried.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Place the dried sample extract into a reaction vial.
-
Add 200 µL of the anhydrous solvent to the vial.
-
Add 100 µL of TFAA to the vial.
-
Tightly cap the vial and heat at 60-70°C for 30 minutes.[7]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBCl) for GC-ECD or GC-MS Analysis
This protocol is based on established methods for the derivatization of amines with PFBCl.[1][2]
Materials:
-
Sample extract containing this compound, dried.
-
Pentafluorobenzoyl chloride (PFBCl) solution (e.g., 10% in a suitable solvent like toluene).
-
A base catalyst (e.g., triethylamine or pyridine).
-
Hexane.
-
Deionized water.
-
Reaction vials with PTFE-lined caps.
-
Heating block or water bath.
-
GC-ECD or GC-MS system.
Procedure:
-
Ensure the sample extract is completely dry in a reaction vial.
-
Add 100 µL of the PFBCl solution to the dried extract.[1]
-
Add 10 µL of triethylamine to catalyze the reaction and neutralize the HCl byproduct.[1]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]
-
Cool the vial to room temperature.[1]
-
Add 1 mL of hexane and 1 mL of deionized water to the vial for liquid-liquid extraction.[1]
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for analysis.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the analytical process and the origin of this compound, the following diagrams have been generated.
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Simplified metabolic pathway of Diuron leading to the formation of 3,4-dichloroaniline. This compound is an intermediate in the first N-demethylation step.
Conclusion
The derivatization of this compound is a critical step in enabling its sensitive and reliable analysis in complex matrices. Acylation with halogenated reagents, such as TFAA and PFBCl, offers a robust approach to enhance the analyte's chromatographic properties and detectability. The protocols and quantitative data presented in this guide, largely based on the analysis of the structurally similar 3,4-dichloroaniline, provide a solid foundation for developing and validating analytical methods for this compound. By carefully selecting the appropriate derivatization strategy and optimizing the reaction conditions, researchers can achieve the low detection limits required for meaningful environmental and toxicological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Extraction of 3,4-Dichloro-N-methylaniline from Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the extraction of 3,4-Dichloro-N-methylaniline from environmental water samples. The document outlines detailed experimental protocols for various extraction techniques, presents quantitative data for performance evaluation, and includes visualizations of analytical workflows and a putative environmental degradation pathway.
Introduction
This compound is a chemical intermediate and a potential degradation product of certain herbicides and industrial chemicals. Its presence in environmental water sources is a growing concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its occurrence and ensuring water quality. This guide details established extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME), coupled with advanced analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of chloroanilines in water samples. While specific data for this compound is limited, the data for its parent compound, 3,4-Dichloroaniline (3,4-DCA), provides a strong indication of expected method performance.
Table 1: Method Detection and Quantitation Limits for 3,4-Dichloroaniline (3,4-DCA) in Water.[1][2]
| Analytical Method | Water Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| LC-MS/MS | Drinking Water | 0.0394 | 0.1 |
| LC-MS/MS | Surface Water | 0.0374 | 0.1 |
Table 2: Recovery Data for Chloroanilines in Spiked Water Samples.
| Extraction Method | Analyte | Spiked Concentration (µg/L) | Recovery (%) | Reference |
| LLE-GC/MS | 3,4-Dichloroaniline | 1 - 45 | Deviating less than 15% from reference | [3] |
| SPE | 3,4-Dichloroaniline | Not Specified | 75.3 - 86.0 | [4] |
| SPME | Aromatic Amines | 0.1 | 83.3 - 95.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from environmental water samples.
This protocol is adapted from a validated method for the analysis of aniline derivatives in groundwater.[3][6]
3.1.1. Sample Preparation and Extraction
-
Collect a 200 mL water sample in a clean glass bottle.
-
If required, preserve the sample by adjusting the pH and adding a preservative.
-
Spike the sample with an appropriate internal standard (e.g., 3-chloro-4-fluoroaniline).
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 10 mL of a suitable organic solvent (e.g., toluene or dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 10 mL portions of the organic solvent.
-
Combine the organic extracts.
-
Concentrate the combined extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
3.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS capillary column (30.0 m × 0.25 mm × 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.[7]
-
Carrier Gas: Helium (> 99.999% purity).
-
-
Mass Spectrometer (MS) Conditions:
-
Interface Temperature: 300 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
This protocol is based on a method for the direct analysis of aniline derivatives in groundwater.[3][6]
3.2.1. Sample Preparation
-
Collect the water sample in a clean vial.
-
If necessary, filter the sample through a 0.45 µm filter.[1]
-
Fortify the sample with an appropriate internal standard (e.g., deuterated 3,4-dichloroaniline).
-
The sample is now ready for direct injection.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0 mm).[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 0.1% acetic acid in methanol.[1]
-
Gradient: A time-programmed gradient suitable for separating the analyte from matrix interferences.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
This protocol provides a general guideline for SPE. The specific sorbent and elution solvents should be optimized for this compound.
3.3.1. Cartridge Conditioning
-
Pass 5 mL of elution solvent (e.g., methanol) through the SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
3.3.2. Sample Loading
-
Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.
3.3.3. Cartridge Washing
-
Wash the cartridge with 5 mL of reagent water to remove interferences.
3.3.4. Analyte Elution
-
Elute the analyte with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Collect the eluate and concentrate if necessary before analysis by GC-MS or LC-MS/MS.
This is a solvent-free extraction technique. The fiber coating and extraction conditions should be optimized.
3.4.1. Extraction
-
Place a known volume of the water sample into a vial with a magnetic stir bar.
-
Expose the SPME fiber to the headspace above the sample or directly immerse it in the sample.
-
Stir the sample for a defined period (e.g., 30 minutes) at a constant temperature to allow the analyte to partition onto the fiber.
3.4.2. Desorption and Analysis
-
Retract the fiber into the needle.
-
Insert the needle into the heated injection port of a GC for thermal desorption and subsequent analysis by GC-MS.
Visualizations
The environmental degradation of this compound is expected to proceed through several transformation processes, including N-demethylation, hydroxylation, and dechlorination. The following diagram illustrates a putative pathway based on the known degradation of anilines and N-methylated compounds.[8][9][10]
Conclusion
This technical guide provides a comprehensive resource for the extraction and analysis of this compound in environmental water samples. The detailed protocols for LLE, SPE, and SPME, coupled with GC-MS and LC-MS/MS, offer a range of options to suit different laboratory capabilities and analytical requirements. The quantitative data, while primarily based on the parent compound 3,4-dichloroaniline, serves as a valuable benchmark for method validation. The visualized workflows and the putative degradation pathway provide a clear understanding of the analytical process and the environmental fate of this compound. Further research is warranted to develop and validate methods specifically for this compound and to elucidate its precise environmental degradation pathway.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. sincerechemical.com [sincerechemical.com]
- 8. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,4-Dichloro-N-methylaniline in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Case Study: Synthesis of Sertraline - A Structurally Related Antidepressant
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its synthesis involves the formation of a key intermediate, N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, which shares the core structural features of 3,4-dichloro-N-methylaniline. The following sections detail the experimental protocols and quantitative data for a common synthetic route to Sertraline, highlighting the introduction of the N-methyl group.
Experimental Protocols
Step 1: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This procedure outlines the formation of the Schiff base (imine) from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) and monomethylamine.
-
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline tetralone)
-
Monomethylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
Ethanol (or other suitable alcohol solvent)
-
Titanium tetrachloride (TiCl₄) (optional, as a catalyst)
-
-
Procedure:
-
In a reaction vessel, dissolve sertraline tetralone in a suitable solvent such as ethanol.
-
Add a solution of monomethylamine to the vessel. An excess of methylamine is typically used to drive the reaction to completion.
-
If a catalyst is employed, slowly add titanium tetrachloride to the reaction mixture at a controlled temperature (e.g., -10°C to 0°C).
-
The reaction mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a period of time (e.g., 1 to 24 hours) to allow for the formation of the imine.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, sertraline imine, may precipitate from the reaction mixture and can be isolated by filtration. The isolated solid is then washed with a suitable solvent and dried.
-
Step 2: Reduction of Sertraline Imine to Racemic (cis/trans)-Sertraline
This step involves the reduction of the C=N double bond of the imine to form the corresponding amine.
-
Materials:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C))
-
Suitable solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))
-
-
Procedure (using Catalytic Hydrogenation):
-
Charge a hydrogenation reactor with sertraline imine and a suitable solvent like methanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.5 Kg to 50 psi).
-
The reaction mixture is agitated at a controlled temperature (e.g., 20-35°C) for a defined period (e.g., 3.5 to 16 hours).
-
Reaction completion is monitored by HPLC.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude racemic (cis/trans)-sertraline.
-
Step 3: Resolution of Racemic cis-Sertraline
This step separates the desired (1S,4S)-cis-enantiomer from the racemic mixture.
-
Materials:
-
Racemic cis-Sertraline
-
Resolving agent (e.g., D-(-)-mandelic acid)
-
Suitable solvent (e.g., Ethanol)
-
-
Procedure:
-
Dissolve the racemic cis-sertraline in a suitable solvent like ethanol.
-
Add a stoichiometric amount of the resolving agent, D-(-)-mandelic acid.
-
The diastereomeric salt of the (1S,4S)-cis-sertraline with D-(-)-mandelic acid will selectively crystallize out of the solution upon cooling or stirring.
-
The crystalline salt is isolated by filtration, washed, and dried.
-
The resolved (1S,4S)-cis-sertraline mandelate salt is then treated with a base (e.g., sodium hydroxide) to liberate the free base of the desired enantiomer.
-
Step 4: Formation of Sertraline Hydrochloride
The final step involves the conversion of the free base into a stable and pharmaceutically acceptable salt.
-
Materials:
-
(1S,4S)-cis-Sertraline free base
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethyl acetate)
-
-
Procedure:
-
Dissolve the (1S,4S)-cis-sertraline free base in a suitable solvent.
-
Slowly add a solution of hydrochloric acid to the mixture.
-
The sertraline hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a suitable solvent, and dried to yield the final API.
-
Data Presentation
The following table summarizes key quantitative data from various reported syntheses of Sertraline and its intermediates.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity |
| 1. Imine Formation | Sertraline tetralone, Monomethylamine | TiCl₄ | Toluene | <15 to RT | 1.5 | ~92 | 95% purity |
| 1. Imine Formation (alternative) | Sertraline tetralone, Monomethylamine | - | Isopropyl Alcohol | 85-100 | 16 | ~92 | 95% imine conversion |
| 2. Imine Reduction (Hydrogenation) | Sertraline Imine, H₂ | 5% Pd/CaCO₃ | Methanol | 20-35 | 3.5 | - | cis:trans ratio of 99.7:0.3 |
| 2. Imine Reduction (Borohydride) | Sertraline Imine | NaBH₄ | Methanol | - | - | High | cis:trans ratio of approximately 1:1 |
| 3. Resolution with D-(-)-mandelic acid | Racemic cis-Sertraline | D-(-)-mandelic acid | Ethanol | RT to cooling | - | ~36 (from tetralone) | High enantiomeric excess (>99%) for the (1S,4S) isomer |
| 4. Salt Formation | (1S,4S)-cis-Sertraline | HCl | Isopropanol | RT | - | High | High purity API |
Note: Yields and reaction conditions can vary significantly based on the specific process and scale of the synthesis.
Mandatory Visualizations
Experimental Workflow: Synthesis of Sertraline
Caption: Synthetic workflow for the preparation of Sertraline Hydrochloride.
Signaling Pathway: Mechanism of Action of Sertraline
Caption: Mechanism of action of Sertraline, a selective serotonin reuptake inhibitor.
Conclusion and Future Outlook
While this compound remains a compound of interest for medicinal chemists due to its structural features, its direct application as a starting material in the large-scale synthesis of marketed pharmaceuticals is not prominently documented in publicly accessible literature. This may be due to a variety of factors, including the availability of alternative synthetic routes, cost-effectiveness, or the specific requirements of target molecules.
The synthesis of Sertraline, however, serves as an excellent proxy, demonstrating the chemical strategies employed to incorporate a structurally analogous N-methylated dichlorophenylamine moiety into a complex drug molecule. The multistep synthesis, involving imine formation, reduction, and chiral resolution, highlights the challenges and intricacies of modern pharmaceutical manufacturing.
For researchers and drug development professionals, this compound represents a potentially valuable, yet underexplored, building block. Future research could focus on developing novel synthetic methodologies that directly utilize this intermediate, potentially leading to more efficient and cost-effective routes to existing or new therapeutic agents. The exploration of its use in the synthesis of kinase inhibitors, where substituted anilines are common pharmacophores, could be a particularly fruitful area of investigation. As the demand for novel and improved pharmaceuticals continues to grow, the strategic use of versatile intermediates like this compound will remain a critical aspect of drug discovery and development.
Troubleshooting & Optimization
Troubleshooting 3,4-Dichloro-N-methylaniline synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,4-Dichloro-N-methylaniline. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-methylation of 3,4-dichloroaniline. The Eschweiler-Clarke reaction is a classic and widely used method for this transformation.[1][2][3] This reaction utilizes formic acid and formaldehyde to methylate primary or secondary amines.[1][2][3] An alternative approach is reductive amination, which also employs formaldehyde but may use other reducing agents such as sodium borohydride.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Over-methylation: Formation of the tertiary amine, N,N-dimethyl-3,4-dichloroaniline. This is more likely to occur with an excess of the methylating agent or prolonged reaction times.
-
N-formylation: Formation of N-(3,4-dichlorophenyl)formamide. This can occur as a competing reaction, particularly under certain conditions of the Eschweiler-Clarke reaction.
-
Dechlorination: Loss of one or both chlorine atoms from the aromatic ring. This is a potential side reaction under harsh reductive conditions or elevated temperatures.
-
Unreacted Starting Material: Incomplete conversion of 3,4-dichloroaniline.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and major byproducts. GC-MS provides a more detailed analysis of the reaction mixture, allowing for the identification and relative quantification of different components.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective method for purifying this compound is flash column chromatography using silica gel.[4][5][6] A gradient elution with a solvent system like hexanes and ethyl acetate is typically employed to separate the desired product from less polar and more polar impurities.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Low Yield of this compound
Problem: The final yield of the desired product is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Verify the quality and stoichiometry of the reagents. Use freshly opened or properly stored formaldehyde and formic acid. |
| Suboptimal Reaction Temperature | - The Eschweiler-Clarke reaction is typically performed at or near boiling.[1] Ensure the reaction temperature is maintained within the optimal range for the specific protocol being used. |
| Side Product Formation | - Minimize over-methylation by carefully controlling the stoichiometry of formaldehyde and formic acid. - To reduce N-formylation, ensure that the reaction conditions favor the reductive methylation pathway. |
| Product Loss During Work-up or Purification | - During aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic phase. - Optimize the column chromatography procedure to minimize product loss. This includes selecting the correct mobile phase and careful fraction collection.[4][5][6] |
Presence of Significant Impurities
Problem: The purified product contains a significant amount of one or more impurities, as identified by NMR or GC-MS.
| Impurity | Possible Cause | Recommended Solution |
| Unreacted 3,4-dichloroaniline | - Insufficient reaction time or temperature. - Inadequate amount of methylating agent. | - Increase the reaction time and/or temperature. - Use a slight excess of formaldehyde and formic acid. |
| N,N-dimethyl-3,4-dichloroaniline (Over-methylation) | - Excess of methylating agent. - Prolonged reaction time. | - Use a stoichiometric or slight excess of formaldehyde. - Monitor the reaction closely and stop it once the desired product is maximized. |
| N-(3,4-dichlorophenyl)formamide (N-formylation) | - Reaction conditions favoring formylation over methylation. | - Ensure an adequate amount of reducing agent (formic acid) is present. - Maintain the reaction temperature in the optimal range for the Eschweiler-Clarke reaction. |
| Dechlorinated Byproducts | - Harsh reaction conditions (e.g., excessively high temperatures). - Presence of certain catalysts that can promote dehalogenation. | - Carefully control the reaction temperature. - If using a catalytic method, screen for catalysts that do not promote dechlorination. |
Experimental Protocols
General Protocol for Eschweiler-Clarke Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3,4-dichloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline.
-
Cool the flask in an ice bath and slowly add formic acid, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Signaling Pathway of the Eschweiler-Clarke Reaction
Caption: Simplified signaling pathway of the Eschweiler-Clarke reaction.
References
Common impurities in 3,4-Dichloro-N-methylaniline synthesis and their removal
Technical Support Center: Synthesis of 3,4-Dichloro-N-methylaniline
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on impurity identification and removal.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound, typically achieved by the N-methylation of 3,4-dichloroaniline, can lead to several common impurities. These include:
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Unreacted Starting Material: 3,4-dichloroaniline (a primary amine).
-
Over-methylated Product: 3,4-dichloro-N,N-dimethylaniline (a tertiary amine).
-
Isomeric Impurities: Other dichloroaniline isomers (e.g., 2,3-dichloroaniline, 2,5-dichloroaniline) if the starting material is not pure.[1]
-
Precursor Impurities: Byproducts from the synthesis of the 3,4-dichloroaniline starting material, such as 3,3',4,4'-tetrachlorohydrazobenzene, which can arise during the hydrogenation of 3,4-dichloronitrobenzene.[2]
Q2: What analytical techniques are best for identifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for the robust identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities like aniline derivatives.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for accurate quantification, especially when coupled with a UV or diode-array detector.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by their unique signals. For example, the N-methyl group of the product will have a characteristic singlet, while the N,N-dimethyl impurity will show a singlet with a different chemical shift and larger integration.
Troubleshooting and Impurity Removal
Q3: My product is contaminated with the starting material, 3,4-dichloroaniline. How can I remove it?
The unreacted primary amine can be removed using several methods that exploit the differences in reactivity and basicity between primary and secondary amines.
-
Chemical Separation (Hinsberg Method): Reacting the crude mixture with benzenesulfonyl chloride in the presence of a base will convert the primary and secondary amines into their respective sulfonamides. The sulfonamide of the primary amine is soluble in aqueous base, while the sulfonamide of the secondary amine is not. This allows for separation by extraction.[7][8] (See Experimental Protocol 1).
-
Acid-Base Extraction: The basicity of 3,4-dichloroaniline is different from its N-methylated counterpart. A carefully controlled acid extraction can selectively protonate and move one of the amines into an aqueous layer. A patent for separating dichloroaniline isomers demonstrates that small differences in basicity can be exploited for separation with aqueous HCl.[1]
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar 3,4-dichloroaniline from the less polar this compound.
Q4: How can I remove the over-methylated byproduct, 3,4-dichloro-N,N-dimethylaniline?
The tertiary amine byproduct can be challenging to remove due to its similar properties to the desired secondary amine product.
-
Fractional Vacuum Distillation: While difficult due to potentially close boiling points, fractional distillation under reduced pressure can be effective, especially if the boiling point difference is sufficient.[9] (See Experimental Protocol 2).
-
Azeotropic Distillation: A patented method for separating N-methylaniline and N,N-dimethylaniline involves adding aniline to the mixture. Aniline forms a lower-boiling azeotrope with N,N-dimethylaniline, allowing it to be distilled off, leaving the purified N-methylaniline behind.[10][11] This principle could be adapted for the chlorinated derivatives.
-
Chemical Separation (Hinsberg Method): The tertiary amine will not react with benzenesulfonyl chloride, allowing it to be separated from the sulfonamide derivatives of the primary and secondary amines.[7][12] (See Experimental Protocol 1).
Impurity Removal Workflow
The following diagram outlines a logical workflow for identifying and removing common impurities from a crude this compound product.
Caption: Troubleshooting workflow for impurity identification and removal.
Quantitative Data Summary
The following table provides an illustrative comparison of common purification techniques. The efficiency values are representative for aniline derivatives and may vary based on the specific impurity profile and experimental conditions.
| Purification Method | Impurity Target | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Starting Material, Over-methylated Product | 95-98% | Scalable, good for large quantities. | Requires significant boiling point difference; potential for thermal degradation. |
| Column Chromatography | All types | >99% | High resolution, applicable to many impurities. | Not easily scalable, requires significant solvent usage. |
| Chemical Separation (Hinsberg) | Primary & Tertiary Amines | >98% | Highly selective for amine types. | Requires chemical derivatization and subsequent regeneration of the amine. |
| Acid-Base Extraction | Starting Material (Primary Amine) | 90-97% | Simple, inexpensive, and fast. | May not be selective enough if basicities are very similar; can generate significant aqueous waste. |
Experimental Protocols
Protocol 1: Purification via Hinsberg Separation
This protocol separates primary, secondary, and tertiary amines.
Principle: Benzenesulfonyl chloride reacts with primary and secondary amines in the presence of a base. The resulting N-substituted sulfonamide from a primary amine is acidic and dissolves in the aqueous base. The N,N-disubstituted sulfonamide from a secondary amine is neutral and precipitates. Tertiary amines do not react.
Caption: Experimental workflow for the Hinsberg chemical separation method.
Methodology:
-
Reaction: Dissolve the crude this compound (containing primary, secondary, and tertiary amines) in a suitable organic solvent like diethyl ether. Transfer to a separatory funnel.
-
Add an excess of 10% aqueous sodium hydroxide (NaOH) solution, followed by benzenesulfonyl chloride (Hinsberg's reagent). Stopper the funnel and shake vigorously for 5-10 minutes. Vent frequently.
-
Separation: Allow the layers to separate.
-
Aqueous Layer: Contains the sodium salt of the sulfonamide formed from the primary amine (3,4-dichloroaniline).
-
Organic Layer: Contains the unreacted tertiary amine (3,4-dichloro-N,N-dimethylaniline) and a precipitate of the insoluble sulfonamide from the secondary amine (the desired product).
-
-
Isolate Tertiary Amine: Separate the layers. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the tertiary amine.
-
Isolate Secondary Amine (Product): The precipitated sulfonamide of the secondary amine can be isolated from the organic layer by filtration before solvent evaporation. To regenerate the amine, the sulfonamide is typically hydrolyzed under strong acidic conditions.
-
Isolate Primary Amine: Drain the aqueous layer from step 3 into a beaker and cool in an ice bath. Carefully acidify with concentrated HCl until the solution is strongly acidic. The sulfonamide of the primary amine will precipitate. Filter the solid and hydrolyze it under acidic conditions to recover the primary amine.
Protocol 2: Fractional Vacuum Distillation
Principle: Compounds with different boiling points can be separated by carefully heating a mixture to a temperature where one component will vaporize while the other remains liquid. Under vacuum, the boiling points of high-boiling compounds are significantly reduced, preventing thermal degradation.[9][13]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, ensuring all glassware is free of cracks. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser for better separation. Grease all ground-glass joints lightly to ensure a good seal.[13]
-
Sample Preparation: Place the crude product in the distillation flask with a magnetic stir bar. Boiling stones are not effective under vacuum.[13]
-
Distillation:
-
Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator.
-
Turn on the vacuum and allow the pressure to stabilize.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect fractions as the vapor reaches the condenser and condenses. Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.
-
Collect separate fractions for the lower-boiling impurities (e.g., any remaining starting material) and the desired product. The higher-boiling, over-methylated product will remain in the distillation flask if the temperature is controlled properly.
-
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds typically elute faster than more polar compounds.
Methodology:
-
Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column. The separation can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the solvent).
-
The less polar 3,4-dichloro-N,N-dimethylaniline will elute first.
-
The desired product, this compound, will elute next.
-
The more polar starting material, 3,4-dichloroaniline, will elute last or require a more polar solvent mixture.
-
-
Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. US4409386A - Separation of 3,4-dichloroaniline - Google Patents [patents.google.com]
- 2. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing the formation of 3,3',4,4'-tetrachlorohydrazobenzene impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the 3,3',4,4'-tetrachlorohydrazobenzene (TCHB) impurity during chemical syntheses.
Troubleshooting Guide: Preventing 3,3',4,4'-Tetrachlorohydrazobenzene (TCHB) Formation
This guide addresses common issues encountered during the synthesis of 3,4-dichloroaniline (DCA) via the catalytic hydrogenation of 3,4-dichloronitrobenzene (DCNB), a process where TCHB is a known impurity.
Issue 1: Presence of TCHB detected in the final 3,4-dichloroaniline product.
-
Potential Cause: Incomplete reduction of 3,4-dichloronitrobenzene. The reaction may halt at the hydrazobenzene intermediate stage.
-
Troubleshooting Steps:
-
Introduce a High-Temperature Finishing Step: After the primary hydrogenation is complete (as determined by the consumption of hydrogen or analysis of the reaction mixture for the starting material), increase the reaction temperature to a range of 170-180°C.[1] Maintain this temperature under hydrogen pressure (e.g., 200 to 600 p.s.i.g.) for 30 minutes to 2 hours.[1] This higher temperature promotes the complete reduction of the TCHB intermediate to the desired 3,4-dichloroaniline.[1]
-
Optimize Reaction Time: If a finishing step is not feasible, extending the primary reaction time at a moderate temperature (e.g., 100°C) can also promote more complete reduction.[1] Monitor the reaction progress closely to avoid an increase in other impurities.
-
Ensure Catalyst Activity: Verify that the catalyst is not poisoned or deactivated. Use fresh, properly stored catalyst for each batch.[2] Catalyst poisons, such as sulfur compounds, can inhibit complete reduction.[2]
-
Issue 2: Formation of colored byproducts (e.g., azo and azoxy compounds) alongside TCHB.
-
Potential Cause: Side reactions of intermediates formed during incomplete reduction. Nitroso and hydroxylamine intermediates can condense to form colored impurities.[3]
-
Troubleshooting Steps:
-
Ensure Complete Reduction: The presence of these byproducts is a strong indicator of an incomplete reaction.[3] Implement the high-temperature finishing step as described above.
-
Control Reaction Temperature: Localized overheating can favor the formation of condensation byproducts. Ensure uniform heating and efficient stirring to maintain a consistent temperature throughout the reaction vessel.[3]
-
Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction.[2] Ensure the pressure is maintained within the recommended range for the specific catalyst and reactor system.[2]
-
Issue 3: Inconsistent results and varying levels of TCHB between batches.
-
Potential Cause: Variability in the quality of starting materials, reagents, or catalyst.
-
Troubleshooting Steps:
-
Standardize Material Quality: Use starting materials (3,4-dichloronitrobenzene), solvents, and catalysts from reliable sources with consistent purity specifications.[3]
-
Solvent Purity: Ensure that solvents are anhydrous and free from impurities that could interfere with the reaction or poison the catalyst.[3]
-
Catalyst Characterization: The choice of catalyst and its support can significantly impact selectivity. For instance, studies have shown that the dimension of the carbon support for platinum catalysts influences particle size and electronic properties, affecting catalytic performance.[4][5][6] Similarly, the pretreatment of activated carbon supports for palladium catalysts can affect particle size distribution and selectivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is 3,3',4,4'-tetrachlorohydrazobenzene (TCHB) and why is it a concern?
A1: 3,3',4,4'-Tetrachlorohydrazobenzene is an impurity that can form during the synthesis of 3,4-dichloroaniline and its derivatives.[1] It is considered a contaminant and is structurally related to other toxic compounds like tetrachloroazobenzene (TCAB), which are known to be potent chloracnegenic agents.[8] Therefore, its presence in the final product is undesirable.
Q2: What is the primary mechanism of TCHB formation?
A2: TCHB is an intermediate in the catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline. Its formation is a result of the incomplete reduction of the starting material.[1][2]
Q3: How can I monitor the formation of TCHB during the reaction?
A3: TCHB can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A historical method for quantifying TCHB involves its isolation by precipitation in a hydrochloric acid solution, followed by gravimetric analysis.[1]
Q4: Does the choice of catalyst affect TCHB formation?
A4: Yes, the choice of catalyst is critical. The catalyst's activity and selectivity determine the efficiency of the reduction of the nitro group to the amine without stopping at the hydrazo intermediate. Different catalysts and supports will have different performance characteristics. For example, platinum on a carbon nanotube (CNT) support has shown high conversion of 3,4-dichloronitrobenzene under mild conditions.[4][5][6]
Q5: Can reaction conditions other than temperature be optimized to prevent TCHB formation?
A5: Yes, besides temperature, other critical parameters include hydrogen pressure, catalyst selection and loading, and reaction time.[2] Maintaining adequate hydrogen pressure and ensuring efficient mixing are crucial for driving the reaction to completion and minimizing intermediates like TCHB.[2]
Data on Reaction Conditions and Catalyst Performance
The following table summarizes data from a comparative study on the performance of different platinum catalysts in the hydrogenation of 3,4-dichloronitrobenzene.
| Catalyst | Support Material | Reaction Time (min) | Reaction Temperature (°C) | 3,4-DCNB Conversion (%) | 3,4-DCAN Selectivity (%) |
| Pt/AC | Activated Carbon | 60 | 70 | 65.2 | 78.3 |
| Pt/GF | Graphene | 60 | 70 | 86.2 | 80.5 |
| Pt/CNT | Carbon Nanotube | 20 | 70 | >99 | >99 |
Table adapted from a study on carbon-supported Pt catalysts.[4]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene with a High-Temperature Finishing Step
This protocol is based on the principle of a two-stage temperature profile to minimize TCHB impurity.
Materials:
-
3,4-dichloro-1-nitrobenzene
-
Platinum-on-carbon catalyst (e.g., 5% Pt/C)
-
Morpholine (dechlorination inhibitor, optional)[1]
-
Hydrogen gas
-
Suitable solvent (optional, the reaction can be run neat)
Equipment:
-
High-pressure autoclave equipped with a stirrer, heating mantle, temperature controller, and pressure gauge.
Procedure:
-
Charging the Reactor: Charge the autoclave with 3,4-dichloro-1-nitrobenzene, the Pt/C catalyst, and morpholine (if used).
-
Initial Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500 p.s.i.g.).[1] Heat the mixture to the initial reaction temperature (e.g., 100°C) with vigorous stirring.[1]
-
Monitoring the Reaction: Monitor the reaction by observing the uptake of hydrogen. The initial hydrogenation is considered complete when hydrogen uptake ceases or when analysis of a sample shows less than 0.2% of the starting nitro compound.[1]
-
High-Temperature Finishing Step: Once the initial hydrogenation is complete, increase the temperature of the reaction mixture to 170-180°C.[1]
-
Completion and Work-up: Maintain this temperature and the hydrogen pressure for 0.5 to 2 hours.[1] After this period, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting product is 3,4-dichloroaniline with a reduced TCHB content.
Protocol 2: Quantitative Analysis of TCHB by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantitative analysis of TCHB, which can be adapted and validated for specific laboratory conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Determined by measuring the UV spectrum of a TCHB standard (a starting point would be around 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed TCHB standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the 3,4-dichloroaniline sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the TCHB standard against its concentration. Determine the concentration of TCHB in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Formation pathway of TCHB impurity and prevention strategies.
Caption: Troubleshooting workflow for addressing TCHB impurity.
References
- 1. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbon Materials with Different Dimensions Supported Pt Catalysts for Selective Hydrogenation of 3,4-Dichloronitrobenze… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 3,4-Dichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of 3,4-dichloronitrobenzene.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for catalyst activation and substrate conversion. 3. Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and the catalyst surface. | 1. Use a fresh batch of catalyst or reactivate the catalyst according to the supplier's protocol. 2. Gradually and cautiously increase the hydrogen pressure and/or temperature. Monitor the reaction closely for any changes. 3. Purify the 3,4-dichloronitrobenzene and ensure the use of high-purity, degassed solvents. 4. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. |
| High Levels of Dehalogenation (Formation of Chloroanilines and Aniline) | 1. Inappropriate Catalyst Choice: Palladium-based catalysts can sometimes exhibit higher dehalogenation activity compared to platinum-based catalysts. 2. Harsh Reaction Conditions: High temperatures and hydrogen pressures can promote the cleavage of C-Cl bonds. 3. Prolonged Reaction Time: Extending the reaction time significantly after the complete conversion of the nitro group can lead to increased dehalogenation. | 1. Switch to a platinum-on-carbon (Pt/C) catalyst, which is often more selective for the hydrogenation of the nitro group in the presence of chlorine substituents. Iron-promoted platinum catalysts have also shown high selectivity.[1][2] 2. Operate at milder conditions, such as lower hydrogen pressures and temperatures.[3] 3. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed. |
| Formation of Azoxy or Azo Byproducts | 1. Incomplete Reduction: This can occur if the reaction is stopped prematurely or if there is insufficient hydrogen available at the catalyst surface. 2. Low Catalyst Loading: An insufficient amount of catalyst may lead to the accumulation of intermediates. | 1. Increase the hydrogen pressure or prolong the reaction time until complete conversion of the nitro group is observed. 2. Optimize the catalyst loading. A slight increase may be necessary to drive the reaction to completion. |
| Inconsistent Results or Poor Reproducibility | 1. Variability in Catalyst Activity: Different batches of the same catalyst can have slight variations in activity. 2. Inconsistent Catalyst Loading: Inaccurate weighing of the catalyst will lead to variable results. 3. Leaks in the Hydrogenation Apparatus: A leak will result in a lower effective hydrogen pressure. | 1. Test each new batch of catalyst on a small scale to establish its baseline activity. 2. Ensure accurate and consistent weighing of the catalyst for each experiment. 3. Thoroughly check the reactor and all connections for leaks before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective hydrogenation of 3,4-dichloronitrobenzene?
A1: The most commonly employed catalysts are noble metal catalysts, particularly platinum on carbon (Pt/C) and palladium on carbon (Pd/C).[3][4] Raney-type catalysts, such as Raney Nickel, are also used, often in the presence of a dechlorination inhibitor.[3]
Q2: What is the primary challenge in the hydrogenation of 3,4-dichloronitrobenzene?
A2: The main challenge is to selectively reduce the nitro group to an amine while minimizing the undesired side reaction of hydrodehalogenation, which is the cleavage of the carbon-chlorine bonds. This side reaction leads to the formation of byproducts such as monochloroanilines and aniline, reducing the yield and purity of the desired 3,4-dichloroaniline.[3]
Q3: How can I suppress the dehalogenation side reaction?
A3: Several strategies can be employed to minimize dehalogenation:
-
Catalyst Selection: Platinum-based catalysts, especially those modified with iron, generally exhibit higher selectivity and suppress dehalogenation more effectively than palladium-based catalysts.[1][2]
-
Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, are known to reduce the extent of dehalogenation.[3]
-
Additives: The use of dechlorination inhibitors, such as morpholine or certain amino compounds, can effectively suppress the cleavage of C-Cl bonds.[1][5]
Q4: What is the effect of the solvent on this reaction?
A4: The choice of solvent can influence both the reaction rate and selectivity. Alcoholic solvents like methanol or ethanol are commonly used. The polarity of the solvent can affect the hydrogenation rate, but highly polar solvents might also increase dehalogenation. In some cases, solvent-free conditions with a robust catalyst like Pt/Fe3O4 have been shown to be highly selective.[2]
Q5: How does the catalyst support affect the reaction?
A5: The catalyst support can play a significant role in the performance of the catalyst. For Pt catalysts, the dimension of the carbon support has been shown to influence the particle size and electronic properties of the platinum species, which in turn affects the catalytic activity and selectivity. For instance, Pt supported on carbon nanotubes (CNT) has demonstrated superior performance compared to activated carbon (AC) under certain conditions.[5][6]
Data Presentation
Table 1: Comparison of Catalytic Performance for the Hydrogenation of 3,4-Dichloronitrobenzene
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (min) | Conversion of 3,4-DCNB (%) | Selectivity to 3,4-DCAN (%) | Reference |
| Pt | Activated Carbon (AC) | 70 | 1 | 60 | <20 | <65 | [5] |
| Pt | Graphene (GF) | 70 | 1 | 60 | 86.2 | 80.5 | [5] |
| Pt | Carbon Nanotube (CNT) | 50 | 1 | 60 | 99.7 | 95.5 | [5] |
| Pt | Carbon Nanotube (CNT) | 30 | 1 | 60 | 95.9 | 96.9 | [5] |
| 2% Pd | Activated Carbon (EDTA-2Na pretreated) | - | - | - | - | up to 99.61 | [4][7] |
| Raney-Ni | - | 80-120 | 0.5-1.5 | - | >98 | >99 (with inhibitor) | [3] |
Note: Reaction conditions and results can vary based on the specific catalyst batch, substrate purity, and experimental setup.
Experimental Protocols
Protocol 1: Selective Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is a general guideline for the selective hydrogenation of 3,4-dichloronitrobenzene using a Pt/C catalyst.
Materials:
-
3,4-Dichloronitrobenzene
-
5% Platinum on Carbon (Pt/C)
-
Methanol (or other suitable solvent)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure autoclave or hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
Procedure:
-
Reactor Setup: In the hydrogenation reactor, place a magnetic stir bar. Add 3,4-dichloronitrobenzene and methanol (e.g., 10-20 mL per gram of substrate).
-
Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst (typically 1-5 mol% relative to the substrate).
-
Hydrogenation: Seal the reactor again and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1 MPa) and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 50°C).[5]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and handled with care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3,4-dichloroaniline, which can be further purified by crystallization or distillation if necessary.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 3,4-dichloronitrobenzene.
Caption: Troubleshooting logic for the hydrogenation of 3,4-dichloronitrobenzene.
References
- 1. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Materials with Different Dimensions Supported Pt Catalysts for Selective Hydrogenation of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors [agris.fao.org]
Addressing discoloration of 3,4-Dichloro-N-methylaniline upon storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the discoloration of 3,4-Dichloro-N-methylaniline during storage.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the discoloration of this compound.
Problem: My this compound, which was initially a light-colored solid or liquid, has turned yellow, brown, or reddish-brown upon storage.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting the discoloration of this compound.
Question & Answer Troubleshooting
Q1: What is causing the discoloration of my this compound?
A1: The discoloration of aromatic amines like this compound is primarily due to oxidation.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The nitrogen atom and the aromatic ring are susceptible to oxidation, leading to the formation of colored impurities. For the related compound 3,4-dichloroaniline, it is known to darken on exposure to light and air.[2]
Q2: My sample has slightly changed color. Can I still use it?
A2: A slight change in color does not necessarily mean the compound is unusable for your application. The key factor is the purity of the material. We recommend performing an analytical test, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity. If the purity is within the acceptable range for your experiment and the colored impurities are minor and not expected to interfere, you may be able to proceed.
Q3: The discoloration is significant. How can I purify my this compound?
A3: If the discoloration is significant and the purity has dropped, purification is necessary. Two common methods for purifying aromatic amines are:
-
Distillation: If the colored impurities are non-volatile or have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Acid-Base Extraction: This method leverages the basicity of the amine. The impure amine is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving many non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
Q4: How can I prevent my this compound from discoloring in the future?
A4: Proper storage is the most effective way to prevent discoloration. We recommend the following:
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Temperature: Store at low temperatures, ideally refrigerated (2-8°C).
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Light: Protect from light by using amber glass vials or storing the container in a dark place.
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Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
For long-term storage, consider the addition of an antioxidant. While specific data for this compound is limited, antioxidants used for other aromatic amines, such as substituted diphenylamines or phenothiazines, could be effective.[3][4][5]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of discoloration?
A: The primary mechanism is believed to be oxidation. The amine functionality can be oxidized to form nitroso and nitro compounds, and the aromatic ring can undergo oxidative coupling to form polymeric, colored byproducts. This process can be catalyzed by light and trace metal impurities.
Proposed Discoloration Pathway
Caption: A simplified diagram illustrating the proposed oxidation pathway leading to discoloration.
Q: Are there any recommended antioxidants for this compound?
A: While there is no universally recommended antioxidant specifically validated for this compound in the literature, compounds that are effective for other aromatic amines can be considered for investigation. These include:
-
Hindered Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amine Antioxidants: Such as substituted diphenylamines or phenothiazines.[3][4][5]
-
Phosphite Antioxidants: These can act as secondary antioxidants.
The choice of antioxidant will depend on its compatibility with this compound and its suitability for the intended downstream application. We recommend starting with a very low concentration (e.g., 0.01-0.1% by weight) and conducting stability studies.
Q: How can I monitor the color and purity of my sample over time?
A: A combination of visual inspection and analytical techniques is recommended:
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Visual Inspection: Regularly check for any changes in color.
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UV-Vis Spectroscopy: This can provide a quantitative measure of color change by monitoring the absorbance at specific wavelengths in the visible spectrum.
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HPLC/GC-MS: These techniques are ideal for quantifying the purity of the compound and identifying any degradation products.
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Acid-Base Extraction
Objective: To remove colored, non-basic impurities from a discolored sample of this compound.
Materials:
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Discolored this compound
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Diethyl ether (or another suitable organic solvent)
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1 M Hydrochloric acid (HCl)
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5 M Sodium hydroxide (NaOH)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Beakers and flasks
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Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in diethyl ether (approximately 10 mL of ether per 1 g of amine).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
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Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer. The colored impurities may remain in the upper organic layer.
-
Drain the lower aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous layers.
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Cool the combined aqueous layers in an ice bath.
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Slowly add 5 M NaOH to the aqueous solution while stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Extract the regenerated amine with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the purified this compound.
Protocol 2: Accelerated Stability Testing with Antioxidants
Objective: To evaluate the effectiveness of different antioxidants in preventing the discoloration of this compound under accelerated storage conditions.
Materials:
-
Purified this compound
-
Selected antioxidants (e.g., BHT, diphenylamine)
-
Small amber glass vials with screw caps
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Oven set to a constant temperature (e.g., 40°C)
-
UV-Vis Spectrophotometer
-
HPLC system
Procedure:
-
Prepare stock solutions of the antioxidants in a suitable volatile solvent.
-
Add a known amount of the antioxidant solution to several vials to achieve the desired final concentration (e.g., 0.01%, 0.05%, 0.1% w/w) upon solvent evaporation.
-
Prepare a control set of vials with no antioxidant.
-
Gently evaporate the solvent from the vials.
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Add a pre-weighed amount of purified this compound to each vial.
-
If the amine is a solid, gently melt it to ensure mixing with the antioxidant.
-
Blanket the headspace of each vial with nitrogen or argon before tightly sealing.
-
Place the vials in the 40°C oven.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each set for analysis.
-
Colorimetric Analysis: Dissolve a small, known amount of the sample in a suitable solvent (e.g., ethanol) and measure the absorbance at a specific wavelength (e.g., 400 nm) using a UV-Vis spectrophotometer.
-
Purity Analysis: Analyze the sample by HPLC to determine the purity and quantify any degradation products.
-
Compare the rate of discoloration and degradation between the control samples and the samples with antioxidants.
Data Presentation
Table 1: Purity of this compound with Different Antioxidants after 8 Weeks at 40°C (Hypothetical Data)
| Antioxidant | Concentration (% w/w) | Initial Purity (%) | Final Purity (%) |
| None (Control) | 0 | 99.5 | 95.2 |
| BHT | 0.05 | 99.5 | 98.8 |
| Diphenylamine | 0.05 | 99.5 | 99.1 |
Table 2: Colorimetric Analysis of this compound with Different Antioxidants after 8 Weeks at 40°C (Hypothetical Data)
| Antioxidant | Concentration (% w/w) | Initial Absorbance @ 400 nm | Final Absorbance @ 400 nm |
| None (Control) | 0 | 0.010 | 0.250 |
| BHT | 0.05 | 0.010 | 0.055 |
| Diphenylamine | 0.05 | 0.010 | 0.032 |
Workflow for Accelerated Stability Testing
Caption: A workflow diagram for conducting an accelerated stability study.
References
Technical Support Center: Selective N-Methylation of Aromatic Amines
Welcome to the technical support center for the selective N-methylation of aromatic amines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help improve the selectivity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is selective mono-N-methylation of aromatic amines so challenging?
The primary challenge is preventing overmethylation to form the N,N-dimethylated tertiary amine. The mono-methylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent. This leads to a mixture of mono- and di-methylated products, complicating purification and reducing the yield of the desired compound.[1] Traditional methylating agents like methyl iodide can also be toxic and generate significant waste.[2]
Q2: What are the main strategies to improve selectivity for mono-N-methylation?
Several strategies can be employed:
-
Choice of Methylating Agent: Using less reactive or "greener" methylating agents like dimethyl carbonate (DMC), methanol, or formic acid can offer better control compared to highly reactive agents like methyl iodide.[3][4][5]
-
Catalyst Systems: Utilizing specific homogeneous or heterogeneous catalysts can steer the reaction towards mono-methylation. Systems based on Ruthenium, Palladium, Copper, and zeolites have shown high selectivity.[6][7][8]
-
Reaction Conditions: Careful optimization of temperature, reaction time, and stoichiometry of reagents is crucial. For instance, lower temperatures and shorter reaction times may favor the mono-methylated product.
-
Protecting Groups: In complex syntheses, using a protecting group strategy can ensure only the desired nitrogen is methylated, though this adds extra steps to the synthetic route.
Q3: What are the advantages of using "green" methylating agents like methanol or dimethyl carbonate (DMC)?
Methanol and DMC are considered more environmentally benign alternatives to traditional reagents like methyl iodide or dimethyl sulfate. Methanol is inexpensive and the only byproduct in many catalytic cycles is water.[4] Dimethyl carbonate is also low-toxicity and can serve as both a reagent and a solvent, with reaction byproducts often being methanol and CO2.[3][9] These reagents, especially when paired with an effective catalyst, can provide high selectivity for mono-methylation.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your N-methylation experiments.
Problem 1: Significant amount of N,N-dimethylated byproduct is observed.
| Potential Cause | Recommended Solution |
| Overly Reactive Methylating Agent | Switch from highly reactive agents (e.g., methyl iodide) to a milder one like dimethyl carbonate (DMC) or methanol in a catalytic system.[4][9] |
| High Reaction Temperature | Lower the reaction temperature. Overmethylation is often more prevalent at elevated temperatures. Run a temperature screen (e.g., from 80°C to 120°C) to find the optimal balance between reaction rate and selectivity.[10] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed, before significant formation of the dimethylated product occurs. |
| Incorrect Stoichiometry | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent relative to the amine. |
| Catalyst Choice | Some catalysts inherently favor mono-methylation. Consider using a selective heterogeneous catalyst like faujasite zeolites with DMC, which can provide >95% selectivity for the mono-methylated product.[9] |
Problem 2: The reaction is slow or incomplete.
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | While high temperatures can cause overmethylation, a temperature that is too low will result in a sluggish or stalled reaction. Gradually increase the temperature in increments of 10°C. |
| Insufficient Catalyst Loading | If using a catalyst, ensure the loading is adequate. For many palladium or ruthenium-catalyzed systems, a loading of 0.5-2 mol% is typical.[11] |
| Poor Reagent Purity | Ensure all reagents, especially the amine, solvent, and methylating agent, are pure and dry (if the reaction is moisture-sensitive). Impurities can inhibit catalysts. |
| Inadequate Mixing | For heterogeneous reactions, ensure vigorous stirring to overcome mass transfer limitations. |
| Base Incompatibility | Many catalytic systems require a specific base (e.g., K₂CO₃, Cs₂CO₃, or an organic base) to function.[12] Ensure you are using the correct base as specified in the protocol for your chosen catalytic system. |
Problem 3: Formation of unexpected side products.
| Potential Cause | Recommended Solution |
| Ring Methylation (Toluidine formation) | This can occur under acidic conditions, particularly with zeolite catalysts, where the N-methylanilinium ion isomerizes.[13] Using basic conditions or a different catalyst system can prevent this side reaction. |
| N-Formylation | When using formic acid or formaldehyde as the C1 source, N-formylation can sometimes be a competing reaction. Ensure the reducing conditions are sufficient to drive the reaction past the formamide intermediate.[14] |
| Carbamate Formation | With dimethyl carbonate, the formation of an N-methylcarbamate intermediate can occur. The reaction conditions (temperature, base) must be sufficient to promote the subsequent methylation and decarboxylation to the desired amine.[15] |
Data Presentation: Comparison of Selective N-Monomethylation Methods
The following tables summarize quantitative data for different catalytic systems used in the N-monomethylation of aniline as a model substrate.
Table 1: N-Monomethylation of Aniline using Methanol as a C1 Source
| Catalyst System | Base | Temp (°C) | Time (h) | Aniline Conv. (%) | N-Methylaniline Selectivity (%) | Reference |
| Pd/C (commercial) | - | 160 | 6 | >99 | 93.4 | [7] |
| Ru(II)-DPEPhos | Cs₂CO₃ | 120 | 12 | >99 | >99 | [11] |
| Iridium(I)-NHC | Cs₂CO₃ | 110 | 5 | >30 | >99 | [12] |
| Skeletal CuZnAl | - | 200 | 4 | 99 | 95 | [4] |
Table 2: N-Monomethylation of Aniline using Alternative Methylating Agents
| Methylating Agent | Catalyst System | Temp (°C) | Time (h) | Aniline Conv. (%) | N-Methylaniline Selectivity (%) | Reference |
| Dimethyl Carbonate | KY Faujasite Zeolite | 130 | 3.25 | >99 | 99 | [9] |
| Dimethyl Carbonate | Cu-Zr Bimetallic NPs | 180 | 4 | ~90 | ~91 | [10] |
| Methylboronic Acid | Cu(OAc)₂ / Pyridine | 100 | 16 | 98 (Yield) | High (monomethylated) | [8] |
| Formic Acid / DMSO | Fe(acac)₃ | 150 | 24 | 91 (Yield) | High (dimethylated) |
Note: Yields and selectivities are highly substrate-dependent. Data for aniline is presented as a benchmark.
Key Experimental Protocols
Protocol 1: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst
This protocol is based on the highly selective method using a faujasite zeolite.[9]
-
Catalyst Activation: Place KY faujasite zeolite in a furnace and heat at 500°C overnight. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a stainless-steel autoclave equipped with a magnetic stir bar, add the aromatic amine (1.0 eq), activated KY zeolite (catalyst-to-amine weight ratio of 0.5:1), and dimethyl carbonate (which acts as both reagent and solvent, typically a large excess, e.g., 40 eq).
-
Reaction: Seal the autoclave and place it in a preheated oil bath at 130°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or TLC until the starting amine is fully consumed (typically 3-5 hours).
-
Workup: After cooling the reactor to room temperature, filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure to remove the excess DMC and solvent. The resulting crude product can be purified by flash column chromatography or distillation to yield the pure N-methylated aromatic amine.
Protocol 2: Reductive Amination using Formaldehyde and a Reducing Agent
This is a general procedure for reductive amination, a classic method for N-methylation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 eq) and a suitable solvent (e.g., methanol or THF).
-
Imine Formation: Add an aqueous solution of formaldehyde (1.0-1.2 eq, 37 wt. %) to the stirred solution. If desired, a few drops of acetic acid can be added to catalyze imine formation.[16] Let the mixture stir at room temperature for 1 hour.
-
Reduction: Cool the mixture in an ice bath. Slowly add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, or until TLC/LCMS analysis indicates the reaction is complete.
-
Workup: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Basify the aqueous residue with NaOH solution (e.g., 1M) to pH > 10.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide the crude product, which can then be purified by column chromatography.
Visualizations
References
- 1. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 9. iris.unive.it [iris.unive.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 16. youtube.com [youtube.com]
Overcoming incomplete conversion in 3,4-Dichloro-N-methylaniline synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3,4-Dichloro-N-methylaniline, with a specific focus on addressing incomplete conversion.
Troubleshooting Guide: Overcoming Incomplete Conversion
This guide addresses specific issues that may arise during the N-methylation of 3,4-dichloroaniline, leading to low yields or impure products.
Question: My reaction shows a significant amount of unreacted 3,4-dichloroaniline. What are the potential causes and how can I improve the conversion rate?
Answer:
Incomplete conversion in the N-methylation of 3,4-dichloroaniline is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and catalyst activity.
Potential Causes & Solutions:
-
Suboptimal Reagent Stoichiometry: The molar ratio of the methylating agent to the amine is critical. An insufficient amount of the methylating agent will naturally lead to unreacted starting material.
-
Solution: Increase the molar equivalents of the methylating agent (e.g., formic acid, dimethyl carbonate, methanol). It is common to use a moderate to large excess of the C1 source to drive the reaction to completion.
-
-
Low Reaction Temperature: The N-methylation of anilines, particularly deactivated ones like 3,4-dichloroaniline, often requires significant thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For methods involving formic acid, temperatures around 80-100°C are often employed.[1] Monitoring the reaction at different temperatures will help identify the optimal balance between reaction rate and side product formation.
-
-
Insufficient Reaction Time: Complex reactions may require extended periods to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Extend the reaction time until no further consumption of the starting material is observed.
-
-
Catalyst Deactivation or Insufficient Loading: In catalytic processes, the catalyst's activity is paramount.
-
Solution: For catalytic reactions, ensure the catalyst is fresh and active. If catalyst deactivation is suspected, consider adding a fresh batch or increasing the initial catalyst loading. For instance, in transition-metal-catalyzed methylations, catalyst loadings of 0.5-1.0 mol% are a typical starting point.[2]
-
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction kinetics can be severely hindered.
-
Solution: Select a solvent in which both 3,4-dichloroaniline and the other reagents are readily soluble at the reaction temperature. For some methylation procedures, THF has been shown to be an effective solvent.[3]
-
Question: I am observing the formation of a significant side product. How do I identify and minimize it?
Answer:
Side product formation can compete with the desired N-methylation, reducing the yield and complicating purification. The nature of the side product is highly dependent on the chosen synthetic route.
Common Side Products & Minimization Strategies:
-
Over-methylation (Formation of 3,4-Dichloro-N,N-dimethylaniline): This is a frequent issue, as the product, a secondary amine, can often be more nucleophilic than the starting primary amine, leading to a second methylation event.
-
Minimization: Carefully control the stoichiometry of the methylating agent. Using a minimal excess can favor mono-methylation. Some catalytic systems, particularly those using faujasites with dimethyl carbonate, have been reported to show high selectivity for mono-N-methylation of aromatic amines.[4]
-
-
N-Formylation (Formation of N-(3,4-dichlorophenyl)formamide): This is a common side reaction when using formic acid as the methylating agent, where the amine is acylated instead of alkylated.[3]
-
Minimization: This competing reaction can sometimes be suppressed by ensuring the reductive conditions of the reaction are sufficiently potent. For example, in Eschweiler-Clarke type reactions, ensuring an adequate amount of the reducing agent (often formic acid itself or another hydride source) is present is crucial.[1] The order of reagent addition may also play a role.
-
-
Dehalogenation: The chloro-substituents on the aromatic ring can be susceptible to reduction, especially under harsh catalytic hydrogenation conditions, leading to the formation of chloroanilines or aniline.
-
Minimization: Use milder reaction conditions (lower temperature and pressure). The choice of catalyst is also critical; certain catalysts are known to be less prone to inducing dehalogenation. Additives, such as morpholine in some hydrogenation reactions, can act as dechlorination inhibitors.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 3,4-dichloroaniline?
A1: Several methods are commonly employed for the N-methylation of anilines, which can be adapted for 3,4-dichloroaniline. These include:
-
Eschweiler-Clarke Reaction: This classic method uses a mixture of formic acid and formaldehyde. Formic acid serves as both the C1 source and the reducing agent.[1]
-
Reductive Amination with Methanol: Using methanol as the C1 source in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium complexes) and a base is a more modern and efficient approach.[2][6]
-
Alkylation with Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent. This reaction is often catalyzed by zeolites, such as faujasites, and can offer high selectivity for mono-methylation.[4][7]
Q2: How does the electronic nature of 3,4-dichloroaniline affect the N-methylation reaction?
A2: The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This reduces the electron density on the nitrogen atom, making the amine less nucleophilic compared to aniline. Consequently, 3,4-dichloroaniline is less reactive, and the N-methylation reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve good conversion compared to its non-halogenated counterpart.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: To effectively monitor the consumption of the starting material and the formation of the product and byproducts, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of different components in the reaction mixture and allows for the identification of byproducts by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially for less volatile compounds. A method for detecting 3,4-dichloroaniline using HPLC-MS/MS has been described, which could be adapted for reaction monitoring.[8]
Data Presentation
The following table summarizes various catalytic systems and conditions reported for the N-methylation of anilines, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | C1 Source | Base/Additive | Solvent | Temp (°C) | Time (h) | Conversion/Yield | Reference |
| K₂HPO₄ / 18-crown-6 | Formic Acid | PMHS (reductant) | THF | 80 | 12 | Good yields for aniline derivatives | [3] |
| NHC–Ir(III) Complex | Methanol | ᵗBuOK | None | 120 | 20 | >90% for aniline | [6] |
| Ir(I) Complex | Methanol | Cs₂CO₃ | Methanol | 110-150 | 5 | >90% conversion for aniline | [2] |
| Na-exchanged Y faujasite | Dimethyl Carbonate | - | Xylene | 130 | - | Up to 95% selectivity for mono-methylation | [4] |
| Sn-MFI Molecular Sieve | Methanol | - | Vapor Phase | 300-400 | - | 55% aniline conversion, 60% NMA selectivity | [9] |
Experimental Protocols
Representative Protocol for N-methylation using Formic Acid (Eschweiler-Clarke type)
This protocol is a representative example and may require optimization for the specific substrate and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq) and formaldehyde (as a 37% aqueous solution, 2-3 eq). The order of addition may need to be optimized.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. iris.unive.it [iris.unive.it]
- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Dichloro-N-methylaniline and 3,5-dichloroaniline
Physicochemical Properties
A fundamental understanding of the physical properties of these isomers is essential before delving into their reactivity.
| Property | 3,4-Dichloro-N-methylaniline | 3,5-dichloroaniline |
| CAS Number | 40750-59-2[1][2] | 626-43-7[3][4][5] |
| Molecular Formula | C₇H₇Cl₂N[1][6] | C₆H₅Cl₂N[7] |
| Molecular Weight | 176.04 g/mol [2][6] | 162.02 g/mol [3] |
| Appearance | Liquid | White to brown crystalline solid[5] |
| Boiling Point | 150-152 °C at 15 mmHg[2] | 259-260 °C at 741 mmHg[3][5] |
| Melting Point | Not readily available | 46-52 °C[3][5] |
| pKa of Conjugate Acid | ~3.36 (Predicted)[2] | 2.37[3][4] |
Reactivity Comparison: A Deep Dive
The reactivity of aniline derivatives is primarily governed by the electronic effects of substituents on the aromatic ring and the nitrogen atom, as well as steric hindrance around the reactive sites.
Basicity
The basicity of anilines, a measure of the availability of the nitrogen lone pair for protonation, is a key indicator of their nucleophilicity and overall reactivity. The pKa of the conjugate acid is inversely related to the basicity of the amine.
Based on the available data, This compound is predicted to be a stronger base than 3,5-dichloroaniline . The predicted pKa of the conjugate acid of this compound is approximately 3.36[2], while the experimental pKa for the conjugate acid of 3,5-dichloroaniline is 2.37[3][4].
This difference in basicity can be attributed to two main factors:
-
Electronic Effects of Chlorine Substituents: Chlorine atoms are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). In 3,5-dichloroaniline, the two chlorine atoms are meta to the amino group. At the meta position, the electron-withdrawing inductive effect dominates, significantly reducing the electron density on the nitrogen atom and thus its basicity. In 3,4-dichloroaniline, one chlorine is meta and the other is para to the amino group. The para chlorine can exert both -I and +R effects. While the inductive effect still deactivates the ring, the resonance effect can donate some electron density back to the ring, partially offsetting the withdrawal.
-
Effect of the N-methyl Group: The methyl group on the nitrogen of this compound is an electron-donating group through induction. This increases the electron density on the nitrogen atom, making it more basic compared to the unsubstituted amino group in 3,5-dichloroaniline.
References
- 1. This compound 97% | CAS: 40750-59-2 | AChemBlock [achemblock.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. 3,5-Dichloroaniline price,buy 3,5-Dichloroaniline - chemicalbook [chemicalbook.com]
- 5. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 6. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
Comparative toxicity of monochloroaniline and dichloroaniline isomers
A Comparative Guide to the Toxicity of Monochloroaniline and Dichloroaniline Isomers
This guide provides a detailed comparison of the toxicity of monochloroaniline and dichloroaniline isomers, intended for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from various toxicological studies.
Overview of Chloroanilines
Chloroanilines are a group of aromatic amines that serve as important intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and other industrial chemicals.[1][2][3] Due to their widespread use and potential for environmental release, understanding their toxicological profiles is crucial.[2][4] Toxicity can vary significantly between isomers depending on the number and position of chlorine atoms on the aniline ring. Generally, the addition of chlorine atoms tends to increase the toxicity.[5][6]
The primary toxic effects associated with exposure to chloroanilines include hematotoxicity, most notably methemoglobinemia, and nephrotoxicity.[1][2][7] These toxicities are often mediated by metabolic activation of the parent compounds.[2][8]
Quantitative Toxicity Data
The following tables summarize the acute toxicity data for various monochloroaniline and dichloroaniline isomers.
Table 1: Acute Oral Toxicity of Monochloroaniline and Dichloroaniline Isomers in Rats
| Compound | Isomer | LD50 (mg/kg bw) | Sex | Strain | Reference |
| Monochloroaniline | o-Chloroaniline | 256 (Mouse) | - | - | [9] |
| m-Chloroaniline | 250 (Guinea Pig) | - | - | [10] | |
| p-Chloroaniline | - | - | - | Data not specified | |
| Dichloroaniline | 2,3-Dichloroaniline | 940 | Male/Female | Sprague-Dawley | [11] |
| 2635 | Male | Wistar | [11] | ||
| 2489 | Female | Wistar | [11] | ||
| 2,4-Dichloroaniline | 3110 | Male/Female | Wistar | [11] | |
| 1600 | - | - | [12] | ||
| 2,5-Dichloroaniline | - | - | - | Data not available | |
| 2,6-Dichloroaniline | - | - | - | Data not available | |
| 3,4-Dichloroaniline | 570 | Male | Wistar TNO W74 | [11] | |
| 880 | Male | Wistar | [11] | ||
| 530 | Female | Wistar | [11] | ||
| 3,5-Dichloroaniline | - | - | - | Data not available |
Table 2: Acute Inhalation and Dermal Toxicity
| Compound | Isomer | Route | Species | LC50/LD50 | Reference |
| Monochloroaniline | m-Chloroaniline | Inhalation | Mouse | 550 mg/m³/4h | [10] |
| o-Chloroaniline | Dermal | Cat | 222 mg/kg | [9] | |
| m-Chloroaniline | Dermal | Cat | 223 mg/kg | [10] | |
| Dichloroaniline | 3,4-Dichloroaniline | Inhalation | Rat | 3300 mg/m³/4h | [11][13] |
| 3,4-Dichloroaniline | Dermal | Rabbit | 300 mg/kg | [13] |
Comparative Toxicity and Mechanism of Action
Hematotoxicity and Methemoglobinemia
The most prominent toxic effect of both monochloroanilines and dichloroanilines is hematotoxicity, manifesting as methemoglobinemia.[1][11][13] This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[8]
-
Monochloroanilines : A comparative study on the three isomers revealed a clear order of potency for inducing methemoglobinemia in both rats and mice: p-chloroaniline > m-chloroaniline > o-chloroaniline .[1] This hematotoxicity leads to secondary effects such as anemia and responsive changes in the bone marrow, liver, and spleen, including hemosiderin pigmentation and increased hematopoiesis.[1]
The underlying mechanism for methemoglobinemia involves the metabolic activation of chloroanilines, primarily through N-oxidation, to form phenylhydroxylamine and nitrosobenzene metabolites.[2][8] These metabolites can participate in a redox cycle, continuously oxidizing hemoglobin and generating reactive oxygen species.[2][8]
Caption: Metabolic activation of chloroanilines leading to methemoglobin formation.
Nephrotoxicity
Several dichloroaniline isomers have been identified as nephrotoxicants.[7][11]
-
Dichloroanilines : In vivo studies in Fischer 344 rats have established a clear order of decreasing nephrotoxic potential among the isomers: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA .[7][11] The most potent isomer, 3,5-DCA, induces renal damage characterized by proximal tubular necrosis.[7][14] The nephrotoxicity correlates with the lipophilic properties of the isomers.[7] In vitro studies suggest that metabolites of 3,5-DCA, such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), are key mediators of this toxicity.[2]
Experimental Protocols
The toxicity data presented in this guide are derived from studies employing standardized and non-guideline toxicological testing methods.
Acute Oral Toxicity Testing
-
Objective : To determine the median lethal dose (LD50) following a single oral administration of the substance.
-
Methodology : Studies are often conducted in rodent models, such as Wistar or Sprague-Dawley rats, and NMRI or B6C3F1 mice, consistent with protocols similar to OECD Test Guideline 401.[1][11][13]
-
Animal Model : Groups of animals (typically 5-10 per sex per dose group) are used.
-
Administration : The test substance is administered as a single dose by oral gavage. The substance is often dissolved or suspended in a vehicle like polyethylene glycol, carboxymethylcellulose, or dilute hydrochloric acid.[1][11]
-
Dose Levels : A range of dose levels is used to elicit a spectrum of toxic effects, from no observed effect to mortality.
-
Observation : Animals are observed for clinical signs of toxicity (e.g., cyanosis, altered activity, convulsions) and mortality for a period of up to 14 days.[11]
-
Endpoint : The LD50 value is calculated statistically from the mortality data.
-
Caption: Workflow for a typical acute oral toxicity study.
In Vivo Nephrotoxicity Assessment
-
Objective : To evaluate the potential of a substance to cause kidney damage in a living organism.
-
Methodology : As described in studies on dichloroaniline isomers.[7]
-
Animal Model : Male Fischer 344 rats are commonly used.
-
Administration : A single intraperitoneal injection of the test compound (e.g., DCA isomer as a hydrochloride salt) is administered.
-
Monitoring : Renal function is monitored at 24 and 48 hours post-injection.
-
Endpoints :
-
Functional : Urine volume, proteinuria, hematuria, and blood urea nitrogen (BUN) concentrations are measured.
-
Biochemical : The ability of renal cortical slices (prepared post-mortem) to accumulate p-aminohippurate (PAH) is assessed as a measure of tubular secretory function.
-
Morphological : Histopathological examination of kidney tissue is performed to identify changes like tubular necrosis.[7]
-
-
Conclusion
The toxicity of chloroanilines is highly dependent on the isomeric form. For monochloroanilines, the position of the chlorine atom dictates the potency of hematotoxicity, with p-chloroaniline being the most potent.[1] For dichloroanilines, a key differentiator is nephrotoxicity, with the 3,5-DCA isomer exhibiting the highest potential for kidney damage.[7] The primary mechanism for the characteristic hematotoxicity of these compounds is metabolic activation to N-oxidized metabolites that drive methemoglobin formation.[2][8] This guide summarizes key comparative toxicity data and methodologies to aid researchers in understanding the toxicological profiles of these important industrial chemicals.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of chloroaniline toxicity by the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicological Impact of 3,4-Dichloro-N-methylaniline and Other Aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ecotoxicological effects of 3,4-Dichloro-N-methylaniline and other related aniline derivatives. Due to a lack of available experimental ecotoxicological data for this compound, this guide focuses on the well-documented impacts of its parent compound, 3,4-dichloroaniline (3,4-DCA), and other relevant aniline compounds. The information presented is intended to serve as a reference for environmental risk assessment and to inform the development of safer chemical alternatives.
Comparative Ecotoxicity Data
The following table summarizes the acute and chronic toxicity of selected aniline derivatives to key aquatic organisms representing different trophic levels: fish, invertebrates (crustaceans), and primary producers (algae). It is important to note that the toxicity of aniline derivatives can be significantly influenced by the type and position of substituent groups on the benzene ring.
| Chemical | Test Organism | Endpoint | Duration | Value (µg/L) | Reference(s) |
| 3,4-Dichloroaniline (3,4-DCA) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 1,800 - 9,000 | |
| Danio rerio (Zebrafish) | LC50 | 96 h | 7,150 - 12,900 | ||
| Poecilia reticulata (Guppy) | NOEC | 182 d | < 2 | [1] | |
| Daphnia magna (Water Flea) | EC50 (immobilization) | 48 h | 100 - 17,400 | ||
| EC50 (immobilization) | 48 h | 310 - 640 | [2] | ||
| NOEC (reproduction) | 15-21 d | 5 - 10 | |||
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (growth inhibition) | 48-96 h | 2,200 - 6,800 | ||
| NOEC (growth inhibition) | 72 h | 1,250 | [1] | ||
| Aniline | Oreochromis mossambicus (Tilapia) | LC50 | 96 h | 69,400 | [3] |
| Moina micrura | LC50 | 96 h | 600 | [3] | |
| Daphnia magna | BCF | - | 74 - 590 | [4] | |
| 4-Chloroaniline (4-CA) | Scenedesmus obliquus (Green Algae) | EC50 (growth inhibition) | 96 h | 7,940 | [5] |
| Chlorella pyrenoidosa (Green Algae) | EC50 (growth inhibition) | 72 h | 8,440 | [5] | |
| Daphnia magna | EC50 (immobilization) | 48 h | 310 - 226,000 | [5] | |
| 3,5-Dichloroaniline | Aliivibrio fischeri (Bacteria) | EC50 | - | 13,000 - 403,000 | |
| Daphnia magna | EC50 | - | 130 - 15,200 | ||
| This compound | - | - | - | No data available | - |
LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical which causes a defined effect in 50% of a test population. NOEC: No Observed Effect Concentration. The highest tested concentration at which no statistically significant effect is observed. BCF: Bioconcentration Factor.
Discussion on this compound
While direct experimental data on the ecotoxicity of this compound is not available in the reviewed literature, its structural similarity to 3,4-dichloroaniline allows for some informed predictions. The addition of a methyl group to the nitrogen atom (N-methylation) can alter the physicochemical properties of the molecule, which in turn influences its environmental fate and toxicity.
N-methylation generally increases the lipophilicity of a compound, which could lead to a higher potential for bioaccumulation in organisms. Increased lipophilicity often correlates with increased toxicity, as the compound can more readily partition into biological membranes. However, the metabolic fate of this compound would be a critical determinant of its ultimate toxicity. Metabolism could either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites. Further experimental investigation is crucial to accurately characterize the ecotoxicological profile of this compound.
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the lethal concentration (LC50) of a substance on fish over a 96-hour exposure period.
-
Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the concentration at which a substance immobilizes 50% of the tested Daphnia (EC50) after a 48-hour exposure.
-
Test Organism: Daphnia magna is the most frequently used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The EC50 for immobilization is calculated at 48 hours.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure: Exponentially growing algal cultures are exposed to a series of test substance concentrations. The growth of the algae is measured over 72 hours and compared to a control group.
-
Endpoint: The EC50 for growth inhibition is determined.
Visualizations
Experimental Workflow
References
- 1. env.go.jp [env.go.jp]
- 2. Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylaniline - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for the Synthesis of N-methylated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group to the nitrogen atom of anilines is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. While traditional methods often rely on hazardous reagents like methyl halides and dimethyl sulfate, a growing emphasis on green chemistry and process safety has spurred the development of safer and more efficient alternatives. This guide provides an objective comparison of the performance of several key alternative reagents for the N-methylation of anilines, supported by experimental data and detailed protocols.
Performance Comparison of N-Methylating Agents
The selection of a suitable methylating agent and reaction conditions is critical for achieving high yields and selectivity, particularly for controlling the degree of methylation (mono- vs. di-methylation). The following table summarizes the performance of prominent alternative reagents based on published experimental data.
| Methylating Agent | Catalyst/Co-reagent | Typical Reaction Conditions | Aniline Substrate | Yield (%) of N-methylaniline | Selectivity (Mono-/Di-) | Reference |
| Methanol (CH₃OH) | Cyclometalated Ruthenium Complex | 60 °C, 22 h, NaOH (0.1 equiv) | Aniline | 88 | High for mono | [1] |
| (DPEPhos)RuCl₂PPh₃ | 130 °C, 12 h, Cs₂CO₃ (0.5 equiv) | 4-Chloroaniline | 96 | High for mono | [2][3] | |
| Iridium(I) NHC Complex | 110 °C, 5 h, Cs₂CO₃ (50 mol%) | Aniline | >99 | Complete for mono | [4] | |
| Dimethyl Carbonate (DMC) | NaY Faujasite (Zeolite) | 120-150 °C, in autoclave | 4-Nitroaniline | 93 | 98:2 | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 250 °C, 12 min, in continuous flow | 4-Chloroaniline | 88 | High for mono | [6] | |
| Onium Salts | Optimized conditions | Aniline | 99.8 (for N,N-dimethylaniline) | High for di | [7] | |
| Formaldehyde (CH₂O) | None (Transition metal-free) | 130 °C, in toluene, K₂CO₃ (0.2 equiv) | N-methylaniline | 74 (for N,N-dimethylaniline) | N/A | [8] |
| Zinc dust | Aqueous medium, pH dependent | Aniline | Not specified | Selective mono or di | [9] | |
| Formic Acid (HCOOH) | K₂HPO₄, PMHS | Not specified | N-methylaniline | Not specified | N/A | [10] |
| Trimethyloxonium Tetrafluoroborate | None | Room temperature in CH₂Cl₂ | General nucleophiles | Widely applicable | High | [11][12] |
Reaction Pathways and Experimental Workflow
The synthesis of N-methylated anilines can proceed through various mechanisms depending on the chosen reagent. A generalized reaction scheme is depicted below, followed by a typical experimental workflow for these syntheses.
Caption: Generalized reaction pathway for the N-methylation of anilines.
Caption: A typical experimental workflow for the synthesis of N-methylated anilines.
Detailed Experimental Protocols
N-Methylation using Methanol with a Ruthenium Catalyst[1]
Materials:
-
Aniline (1.0 mmol)
-
Cyclometalated Ruthenium catalyst (0.02 mmol)
-
Sodium hydroxide (NaOH) (0.1 mmol)
-
Methanol (MeOH) (0.5 mL)
Procedure:
-
To a reaction vessel, add aniline, the ruthenium catalyst, and sodium hydroxide.
-
Add methanol as the solvent and methylating agent.
-
Seal the vessel and heat the reaction mixture at 60 °C for 22 hours with stirring.
-
After cooling to room temperature, the reaction mixture is analyzed by gas chromatography (GC) to determine the yield.
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Selective N-Monomethylation using Dimethyl Carbonate in Continuous Flow[6]
Materials:
-
4-Chloroaniline (2 M in N-methyl-2-pyrrolidone, NMP)
-
Dimethyl carbonate (DMC) (6 M in NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 M in NMP)
Procedure:
-
The solutions of 4-chloroaniline, DMC, and DBU are pumped into a T-mixer and then passed through a 10 mL stainless steel reactor coil.
-
The reactor is maintained at 250 °C with a back-pressure regulator set to maintain a pressure that keeps the solvent in the liquid phase.
-
The flow rate is adjusted to achieve a residence time of 12 minutes.
-
The output from the reactor is collected after the system has reached a steady state.
-
The yield of N-methyl-4-chloroaniline is determined by GC analysis using an internal standard.
N,N-Dimethylation using Formaldehyde (Transition Metal-Free)[8]
Materials:
-
N-methylaniline (1.0 mmol)
-
Formaldehyde (37% w/w aqueous solution, 10 equiv.)
-
Potassium carbonate (K₂CO₃) (0.2 equiv.)
-
Toluene (solvent)
Procedure:
-
In a reaction tube, combine N-methylaniline, potassium carbonate, and toluene.
-
Add the formaldehyde solution to the mixture.
-
Seal the tube and heat the reaction mixture to 130 °C under an argon atmosphere.
-
After the reaction is complete (monitored by GC), cool the mixture to room temperature.
-
The yield of N,N-dimethylaniline is determined by GC analysis using an internal standard.
Concluding Remarks
The choice of an appropriate reagent for the N-methylation of anilines depends on several factors, including the desired product (mono- vs. di-methylated), the substrate's functional group tolerance, and considerations of cost, safety, and environmental impact.
-
Methanol offers an economical and atom-efficient route, particularly when coupled with highly active and selective transition metal catalysts.[1][2][3][13][14]
-
Dimethyl carbonate (DMC) is an excellent "green" alternative, being non-toxic and biodegradable.[5][6][15][16] It can provide high selectivity for mono-methylation, especially when used with zeolite catalysts or in continuous flow systems.[5][6][15]
-
Formaldehyde , often used in reductive amination protocols like the Eschweiler-Clarke reaction, is a cost-effective C1 source.[8][17][18] Transition metal-free methods using formaldehyde are also available.[8][17][18]
-
Trimethyloxonium tetrafluoroborate is a powerful methylating agent suitable for a wide range of substrates, including those that are less nucleophilic, and reactions can often be performed under mild conditions.[11][12]
Researchers and process chemists are encouraged to consider these alternatives to traditional methylating agents to develop safer, more sustainable, and efficient syntheses of N-methylated anilines.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unive.it [iris.unive.it]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Comparative Guide to the Validation of HPLC and GC-MS for 3,4-Dichloro-N-methylaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,4-Dichloro-N-methylaniline. The validation data and experimental protocols presented are based on studies of the closely related and structurally similar compound, 3,4-dichloroaniline (3,4-DCA), due to the limited availability of specific validation literature for this compound. The analytical principles and expected performance characteristics are highly transferable between these two molecules.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques capable of the sensitive and accurate quantification of this compound. The choice between the two methods often depends on the specific application, sample matrix, required sensitivity, and available instrumentation.
-
HPLC-MS/MS is highly sensitive and specific, particularly suitable for complex matrices and for compounds that are thermally labile or non-volatile. It often requires minimal sample preparation, such as simple dilution and filtration, especially when using techniques like online solid-phase extraction.
-
GC-MS offers excellent separation efficiency and is a robust technique for volatile and thermally stable compounds. For aniline derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance. GC-MS is a well-established method with extensive libraries for compound identification.
Quantitative Performance Data Comparison
The following table summarizes the typical validation parameters for the analysis of 3,4-dichloroaniline, which can be considered indicative for this compound.
| Validation Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.996[1] | > 0.99 (for similar compounds)[2] |
| Limit of Detection (LOD) | 0.6 µg/kg (in chives)[1], 0.0394 µg/L (in drinking water)[3] | Typically in the low µg/L to ng/L range, depending on the specific method and detector. |
| Limit of Quantitation (LOQ) | 2.0 µg/kg (in chives)[1], 0.1 µg/L (in water)[3] | Generally in the µg/L range. For some aniline derivatives, LOQs between 0.01 and 0.05 µg/L have been reported with GC/MS-MS[4]. |
| Accuracy (Recovery) | 75.3–86.0% (in chives)[1] | Typically in the range of 80-110%. |
| Precision (RSD) | 2.1–8.5% (in chives)[1] | Generally < 15-20%. |
Experimental Protocols
HPLC-MS/MS Method for 3,4-dichloroaniline Analysis
This protocol is adapted from a validated method for the analysis of 3,4-DCA in a food matrix.[1]
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. This typically involves:
-
Homogenization of the sample.
-
Extraction with acetonitrile.
-
Salting out with magnesium sulfate and sodium chloride.
-
Centrifugation to separate the layers.
-
Cleanup of the supernatant using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences.
-
The final extract is filtered and injected into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0 mm) is commonly used.[3]
-
Mobile Phase: A gradient elution with water (containing a modifier like 0.1% acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is typical.[3]
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aniline compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for the analyte. For 3,4-DCA, a common transition is m/z 162.0 -> 127.0 for quantification.[3]
-
GC-MS Method for Aniline Derivative Analysis
This protocol is a general representation for the analysis of aniline derivatives.[4]
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) with a suitable solvent like toluene or dichloromethane is a common approach.
-
Derivatization (if necessary): For some aniline compounds, derivatization (e.g., acetylation or silylation) may be required to improve their volatility and thermal stability for GC analysis. However, for many chloroanilines, direct analysis is possible.
-
Concentration: The extract is often concentrated under a gentle stream of nitrogen to achieve the desired sensitivity.
-
The final extract is reconstituted in a suitable solvent for injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or ZB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is frequently used.[4]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping to 150°C, and then to 280°C.[4]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (with GC-MS/MS) provides higher sensitivity and selectivity for quantification.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the general method validation workflow and a comparison of the fundamental principles of HPLC and GC-MS.
Caption: General workflow for analytical method validation.
Caption: Fundamental principles of HPLC and GC-MS.
Conclusion
The selection of either HPLC-MS/MS or GC-MS for the analysis of this compound will be dictated by the specific requirements of the study.
-
For high-throughput analysis of complex samples with minimal sample preparation and for thermally sensitive compounds, HPLC-MS/MS is often the preferred method. Its high sensitivity and selectivity make it ideal for trace-level quantification in challenging matrices.
-
For routine analysis of less complex samples where the analyte is known to be volatile and thermally stable, GC-MS provides a robust and reliable alternative. It is a cost-effective and highly efficient separation technique.
Ultimately, both techniques, when properly validated, can provide accurate and precise data for the determination of this compound in various samples. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
A Comparative Guide to Catalysts in the Synthesis of 3,4-Dichloroaniline
For researchers, scientists, and drug development professionals, the efficient synthesis of 3,4-dichloroaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of paramount importance. The primary route to this compound is the catalytic hydrogenation of 3,4-dichloronitrobenzene. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides an objective comparison of the performance of different catalysts—platinum, palladium, nickel, and copper-based systems—supported by experimental data to facilitate informed catalyst selection.
The catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline is a process where catalyst performance is measured by several key metrics: conversion, selectivity, and stability. High conversion of the starting material is desirable, but it is the selectivity towards the target aniline and the suppression of side reactions, particularly dehalogenation, that are often the most significant challenges.
Performance Comparison of Catalysts
The selection of a suitable catalyst for the synthesis of 3,4-dichloroaniline involves a trade-off between activity, selectivity, cost, and catalyst stability. Noble metals like platinum and palladium generally exhibit high activity, while base metals such as nickel and copper offer a more cost-effective alternative. The following table summarizes the performance of various catalytic systems based on available data.
| Catalyst System | Support | Conversion (%) | Selectivity to 3,4-DCA (%) | Key Reaction Conditions | Noteworthy Observations |
| Platinum-based | |||||
| Platinum | Carbon Nanotubes (CNT) | >99 | ~98 | 80°C, 1 MPa H₂, 2h | Superior performance attributed to smaller, electron-deficient Pt particles on the 1D support. |
| Platinum | Graphene (GF) | ~95 | ~97 | 80°C, 1 MPa H₂, 2h | High activity and selectivity, though slightly lower than Pt/CNT. |
| Platinum | Activated Carbon (AC) | ~80 | ~96 | 80°C, 1 MPa H₂, 2h | Lower activity compared to CNT and GF supported platinum. |
| Palladium-based | |||||
| Palladium | Modified Activated Carbon | >99 | 99.61 | Not specified | Pre-treatment of the carbon support with EDTA-2Na leads to high selectivity without the need for inhibitors.[1] |
| Nickel-based | |||||
| Pre-coked Nickel | Alumina (Al₂O₃) | ~95 | >98 | 200°C, H₂ flow | The pre-coking strategy enhances catalyst stability by reducing chlorine retention on the active sites.[2] |
| Copper-based | |||||
| Copper Nanoparticles | Celite | >99 (for nitrobenzene) | High (for aniline) | 130°C, Transfer hydrogenation | Data is for the transfer hydrogenation of nitrobenzene; specific performance for 3,4-dichloronitrobenzene may vary. High conversion was achieved.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following are representative experimental protocols for the synthesis of 3,4-dichloroaniline using different catalytic systems.
Platinum-Catalyzed Hydrogenation
Catalyst: Platinum on Carbon Nanotubes (Pt/CNT)
Procedure:
-
A high-pressure stainless-steel autoclave is charged with 3,4-dichloronitrobenzene and the Pt/CNT catalyst in a suitable solvent such as ethanol.
-
The autoclave is sealed, and the air is purged by flushing with nitrogen gas, followed by flushing with hydrogen gas.
-
The reaction mixture is heated to 80°C and pressurized with hydrogen to 1 MPa.
-
The reaction is stirred vigorously for 2 hours, maintaining the temperature and pressure.
-
After the reaction, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The catalyst is separated from the reaction mixture by filtration.
-
The filtrate is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3,4-dichloronitrobenzene and the selectivity to 3,4-dichloroaniline.
Palladium-Catalyzed Hydrogenation
Catalyst: Palladium on Activated Carbon (Pd/C)
Procedure:
-
A stirred autoclave is charged with 3,4-dichloronitrobenzene, the Pd/C catalyst, and a solvent (e.g., methanol or isopropanol).
-
The reactor is purged first with nitrogen and then with hydrogen.
-
The mixture is heated to the desired temperature (e.g., 100-120°C) and pressurized with hydrogen (e.g., 1-2 MPa).
-
The reaction is monitored by hydrogen uptake or by sampling and analyzing the reaction mixture.
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The catalyst is filtered off, and the product is isolated from the solvent, typically by distillation.
Nickel-Catalyzed Hydrogenation
Catalyst: Pre-coked Nickel on Alumina (Ni-coke/Al₂O₃)
Procedure:
-
The pre-coked nickel catalyst is loaded into a fixed-bed reactor.
-
A solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent is continuously fed into the reactor along with a stream of hydrogen gas.[2]
-
The reactor is maintained at a temperature of 200°C.[2]
-
The effluent from the reactor is collected and analyzed to determine the conversion and selectivity to 3,4-dichloroaniline.[2]
-
This continuous flow process allows for enhanced catalyst stability over time.[2]
Copper-Catalyzed Transfer Hydrogenation
Catalyst: Copper Nanoparticles on Celite (CuNPs/Celite)
Procedure:
-
In a round-bottom flask, the nitroaromatic substrate (e.g., nitrobenzene), a hydrogen donor (e.g., glycerol or ethylene glycol), a base (e.g., KOH), and the CuNPs/Celite catalyst are combined.[3]
-
The mixture is heated to 130°C with vigorous stirring.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.[3]
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[3]
-
The product is then isolated from the reaction mixture. It is important to note that this is a general protocol for nitroarene reduction and would require optimization for 3,4-dichloronitrobenzene.[3]
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the relationships between different catalytic systems, the following diagrams are provided.
References
The Criticality of the 3,4-Dichloroaniline Precursor in Propanil's Herbicidal Efficacy: A Comparative Analysis
While a direct comparison of the herbicidal efficacy of propanil derived from a range of different aniline precursors is not prevalent in scientific literature, the established industrial synthesis exclusively utilizes 3,4-dichloroaniline. This specificity underscores the critical role of the 3,4-dichloro substitution on the aniline ring for propanil's potent herbicidal activity. This guide will delve into the structure-activity relationship of propanil, explaining why 3,4-dichloroaniline is the precursor of choice and how alterations to this structure would likely diminish its weed-killing capabilities.
Propanil, a widely used post-emergence herbicide, is synthesized through the acylation of 3,4-dichloroaniline with propanoyl chloride.[1] Its primary mode of action is the inhibition of photosynthesis in susceptible weeds.[1][2] This is achieved by binding to the D1 protein in Photosystem II (PSII), blocking the electron transport chain and halting the plant's ability to fix carbon dioxide, ultimately leading to cell death.[3][4]
The Decisive Role of the 3,4-Dichloro Substituents
The herbicidal activity of propanil is intrinsically linked to its molecular structure, which is dictated by its aniline precursor. The presence and specific positioning of the two chlorine atoms on the phenyl ring are paramount for its effective binding to the target site within the plant's photosynthetic apparatus.
Historical patent data reveals that propanil exhibits "unusual and valuable herbicidal activity," which was found to be surprising because "related compounds possess little or no herbicidal efficiency."[1] This suggests that even minor modifications to the aniline precursor, such as altering the position or number of chlorine atoms, could significantly reduce or eliminate its herbicidal properties.
The 3,4-dichloro substitution pattern on the aniline ring is crucial for several reasons:
-
Precise Fit: The size, shape, and electronic configuration of the propanil molecule, conferred by the 3,4-dichloroaniline precursor, allow for a precise fit into a specific binding niche on the D1 protein of Photosystem II.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electronic distribution of the entire molecule, which is critical for the non-covalent interactions (such as hydrogen bonding and van der Waals forces) that hold the herbicide in place at its target site.
-
Hydrophobicity: The chlorine atoms contribute to the overall hydrophobicity of the propanil molecule, which can influence its movement across plant cell membranes to reach the chloroplasts where photosynthesis occurs.
Standard Synthesis of Propanil
The industrial synthesis of propanil is a well-established process that begins with the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated to yield the key precursor, 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to produce propanil.[1]
Below is a diagram illustrating the synthesis pathway of propanil from its aniline precursor.
Figure 1. Synthesis of Propanil from 3,4-Dichloroaniline.
The Mode of Action: A Lock and Key Mechanism
Propanil's herbicidal activity is a classic example of a "lock and key" mechanism at the molecular level. The D1 protein in Photosystem II acts as the "lock," and the propanil molecule is the "key."
The logical relationship for propanil's herbicidal action is depicted in the following diagram.
Figure 2. Propanil's Mechanism of Herbicidal Action.
Any deviation in the structure of the "key," which would result from using an aniline precursor other than 3,4-dichloroaniline, would likely prevent it from fitting correctly into the "lock." This would lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of herbicidal efficacy.
Experimental Protocol for Propanil Synthesis
For researchers interested in replicating the synthesis of propanil, the following general laboratory-scale protocol can be followed.
Materials:
-
3,4-dichloroaniline
-
Propanoyl chloride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., hexane, cyclohexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known quantity of 3,4-dichloroaniline in the anhydrous solvent.
-
Addition of Reagents: While stirring the solution, add an equimolar amount of the acid scavenger. Subsequently, add propanoyl chloride dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3,4-dichloroaniline) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude propanil.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to yield pure propanil.
-
Characterization: Confirm the identity and purity of the synthesized propanil using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Conclusion
References
An Objective Comparison of the Chemical Stability of 3,4-Dichloro-N-methylaniline and Structurally Related Compounds
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a comparative framework for assessing the chemical stability of this compound and its structural analogs: 3,4-dichloroaniline, N-methylaniline, and aniline. The stability of a chemical entity is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways, which is of particular importance in the pharmaceutical and chemical industries. This document outlines standardized protocols for forced degradation studies and provides a structure for the presentation and interpretation of stability data.
The inherent stability of aniline and its derivatives is influenced by the electronic effects of substituents on the aromatic ring and the nitrogen atom. Generally, anilines are susceptible to oxidation and may darken upon exposure to air and light. The presence of electron-withdrawing groups, such as chlorine atoms, can decrease the electron density of the aromatic ring, potentially influencing its susceptibility to certain degradation pathways. Conversely, electron-donating groups like a methyl group on the nitrogen atom can increase the electron density on the nitrogen, affecting its basicity and reactivity.
Comparative Stability Assessment
To provide a clear comparison of the stability of these compounds, a series of forced degradation studies should be conducted. These studies expose the compounds to accelerated stress conditions to predict their long-term stability and identify potential degradation products. The following table summarizes the expected outcomes of such studies, providing a framework for the presentation of quantitative data.
| Compound | Structure | Hydrolytic Stability (% Degradation) | Oxidative Stability (% Degradation) | Thermal Stability (% Degradation) | Photostability (% Degradation) |
| This compound | C₇H₇Cl₂N | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| N-methylaniline | C₇H₉N | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Aniline | C₆H₇N | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of the specified aniline derivatives. These protocols are based on established principles of stability testing and are designed to yield comparable data across the different compounds.
General Preparation of Test Solutions
A stock solution of each compound (this compound, 3,4-dichloroaniline, N-methylaniline, and aniline) is prepared at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water, 50:50 v/v). These stock solutions are used for the subsequent stress studies.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector should be developed and validated for the simultaneous determination of the parent compound and its degradation products. This method is crucial for quantifying the extent of degradation in each stress condition.
Forced Degradation Studies
Forced degradation studies are conducted by exposing the test solutions to various stress conditions as described below. The extent of degradation is determined by analyzing the stressed samples at specified time points using the validated HPLC method.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution protected from light at room temperature for 24 hours.
Expose the solid compound to a dry heat of 70°C for 48 hours. Subsequently, prepare a solution of the heat-stressed solid and analyze it.
Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment of the aniline derivatives.
Caption: Workflow for Comparative Forced Degradation Studies.
Potential Degradation Pathway
Based on known degradation mechanisms of anilines, the following diagram illustrates a potential degradation pathway for this compound under oxidative stress. The actual degradation products would need to be confirmed experimentally.
Caption: Potential Oxidative Degradation Pathway.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic pathways to 3,4-Dichloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct routes, primarily categorized as two-step syntheses commencing from 3,4-dichloronitrobenzene, or one-pot reductive amination procedures. The optimal choice depends on a balance of factors including raw material cost, reagent toxicity, reaction yield, purity of the final product, and the required scale of production. This guide evaluates three primary strategies: a traditional two-step approach involving the reduction of 3,4-dichloronitrobenzene followed by N-methylation, and two alternative reductive amination routes.
Route 1: Two-Step Synthesis via 3,4-Dichloroaniline
This classical approach involves the initial preparation of 3,4-dichloroaniline, which is subsequently methylated.
Step 1: Synthesis of 3,4-Dichloroaniline
The industrial standard for producing 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[1]
Experimental Protocol:
A stirred autoclave is charged with 3,4-dichloronitrobenzene and a noble metal catalyst (e.g., platinum on carbon). The hydrogenation is carried out under hydrogen pressure at elevated temperatures. Additives may be used to prevent dehalogenation. Upon completion, the catalyst is filtered off, and the crude 3,4-dichloroaniline is purified, typically by distillation.
Step 2: N-methylation of 3,4-Dichloroaniline
Several methods are available for the N-methylation of 3,4-dichloroaniline.
Method 1.2a: Using Dimethyl Sulfate
A common laboratory and industrial method for N-methylation.
Experimental Protocol:
3,4-dichloroaniline is dissolved in a suitable solvent, and dimethyl sulfate is added, often in the presence of a base (e.g., sodium hydroxide) to neutralize the sulfuric acid byproduct. The reaction is typically exothermic and requires cooling. After the reaction is complete, the product is isolated by extraction and purified by distillation or crystallization.
Method 1.2b: Eschweiler-Clarke Reaction
This method utilizes formic acid and formaldehyde for methylation.[2][3]
Experimental Protocol:
3,4-dichloroaniline is heated with an excess of formic acid and an aqueous solution of formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. The product is isolated by basification and extraction, followed by purification. This method avoids the use of toxic alkylating agents like dimethyl sulfate.[4]
Method 1.2c: Reductive Amination with Formaldehyde and Sodium Borohydride
A milder alternative to the Eschweiler-Clarke reaction.
Experimental Protocol:
3,4-dichloroaniline and formaldehyde are reacted in a suitable solvent (e.g., methanol or THF) to form the corresponding imine or iminium ion, which is then reduced in situ with sodium borohydride.[5][6] The reaction is typically carried out at room temperature. The product is isolated by quenching the excess reducing agent, followed by extraction and purification.
Route 2: Reductive Amination of 3,4-Dichlorobenzaldehyde
A convergent approach that forms the C-N bond and the methyl group in a single conceptual step.
Experimental Protocol:
3,4-Dichlorobenzaldehyde is reacted with methylamine (often as a solution in a solvent like THF or ethanol) to form the corresponding imine. This intermediate is then reduced without isolation using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Cost-Benefit Analysis
The following tables summarize the quantitative data for each synthetic route, providing a basis for a cost-benefit analysis. Prices are estimates based on currently available data and may vary depending on the supplier and scale of purchase.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1.2a: Two-Step (via Dimethyl Sulfate) | Route 1.2b: Two-Step (Eschweiler-Clarke) | Route 1.2c: Two-Step (via NaBH4) | Route 2: Reductive Amination of Aldehyde |
| Starting Materials | 3,4-Dichloronitrobenzene, Dimethyl Sulfate | 3,4-Dichloronitrobenzene, Formaldehyde, Formic Acid | 3,4-Dichloronitrobenzene, Formaldehyde, Sodium Borohydride | 3,4-Dichlorobenzaldehyde, Methylamine, Sodium Borohydride |
| Overall Yield (estimated) | High | High | High | Moderate to High |
| Purity | High after purification | High after purification | High after purification | Good, may require chromatographic purification |
| Reaction Conditions | Moderate temperature, requires careful handling of toxic dimethyl sulfate | Elevated temperature | Room temperature | Room temperature |
| Key Reagent Cost | Dimethyl Sulfate: ~$85/L[7] | Formaldehyde: ~ | Formaldehyde: ~ | 3,4-Dichlorobenzaldehyde: ~ |
| Safety Concerns | Dimethyl sulfate is highly toxic and carcinogenic. | Formic acid is corrosive. | Sodium borohydride is flammable upon contact with water. | Methylamine is a flammable and corrosive gas. |
| Environmental Impact | Generation of sulfate waste. | CO2 is a byproduct. | Borate waste. | Borate waste. |
Table 2: Cost of Key Reagents
| Reagent | CAS Number | Estimated Price (USD) | Source |
| 3,4-Dichloronitrobenzene | 99-54-7 | Varies with supplier | - |
| 3,4-Dichloroaniline | 95-76-1 | Varies with supplier | - |
| 3,4-Dichlorobenzaldehyde | 6287-38-3 | ~$25.40 / 5 g | [9] |
| Dimethyl Sulfate | 77-78-1 | ~$55.25 / 100 mL | [10] |
| Formaldehyde (37% solution) | 50-00-0 | ~$19.99 - $189.99 | [11] |
| Formic Acid (≥95%) | 64-18-6 | ~$97.00 / 1 kg | |
| Sodium Borohydride | 16940-66-2 | ~$29.12 / 25 g | [12] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
References
- 1. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. 硫酸ジメチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. 3,4-Dichlorobenzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Dimethyl sulfate, 99+%, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
Navigating the Regulatory Landscape and Analytical Challenges of 3,4-Dichloro-N-methylaniline in Environmental Samples
A Comparative Guide for Researchers and Environmental Scientists
The presence of substituted anilines in the environment is a growing concern due to their potential toxicity and persistence. Among these, 3,4-Dichloro-N-methylaniline, a chlorinated aromatic amine, poses analytical challenges and is subject to regulatory scrutiny, often by extension of its close structural analog, 3,4-dichloroaniline (3,4-DCA). This guide provides a comparative overview of the regulatory limits and analytical methodologies pertinent to the detection and quantification of these compounds in environmental matrices.
Regulatory Framework: A Landscape Dominated by Analogs
Direct regulatory limits for this compound in environmental samples are not widely established by major international regulatory bodies. Consequently, the regulatory landscape is often inferred from the limits set for the more extensively studied and regulated compound, 3,4-dichloroaniline (3,4-DCA). It is crucial for researchers and environmental professionals to recognize this distinction and consider the toxicological profile of this compound when interpreting data and assessing risk.
The following table summarizes the available regulatory and guideline values for 3,4-dichloroaniline, which are often used as a reference point in the absence of specific limits for its N-methylated counterpart.
| Regulatory Body/Guideline | Matrix | Contaminant | Guideline Value/Limit | Comments |
| Australia and New Zealand Guidelines for Fresh and Marine Water Quality | Freshwater | 3,4-dichloroaniline | 3 µg/L | High reliability trigger value for 95% species protection.[1] |
| Marine Water | 3,4-dichloroaniline | 150 µg/L | Moderate reliability trigger value.[1] | |
| Occupational Safety and Health Administration (OSHA), USA | Air (Workplace) | 3,4-dichloroaniline | 2 ppm (8 mg/m³) | Permissible Exposure Limit (PEL) - Time Weighted Average (TWA). |
Analytical Methodologies: A Comparative Overview
The determination of this compound and related compounds in complex environmental matrices necessitates sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant methods employed for this purpose.
Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their polarity, followed by highly selective and sensitive detection using two stages of mass analysis. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability, especially for polar anilines. Extraction from the sample matrix is necessary. | Minimal sample preparation is often required; direct injection of water samples is sometimes possible. Extraction is typically needed for solid matrices. |
| Applicability | Well-suited for a wide range of volatile and semi-volatile organic compounds. | Ideal for polar, non-volatile, and thermally labile compounds, which is characteristic of many aniline derivatives. |
| Sensitivity | Good sensitivity, often in the low µg/L to ng/L range. | Generally offers higher sensitivity and selectivity, with detection limits often in the ng/L to pg/L range. |
| Selectivity | Good selectivity, but can be affected by co-eluting matrix components. | Excellent selectivity due to the use of multiple reaction monitoring (MRM), minimizing matrix interferences. |
Performance Data for Analytical Methods (Data for 3,4-dichloroaniline)
The following table presents a summary of performance data for the analysis of the related compound, 3,4-dichloroaniline, using different analytical techniques. These values can serve as a benchmark when developing or selecting a method for this compound.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| GC-MS | Groundwater | - | - | Deviated <10% from reference values | [2] |
| GC-MS/MS | Groundwater | - | - | Deviated <10% from reference values | [2] |
| LC-MS/MS | Groundwater | - | - | Deviated <15% from reference values | [2] |
| LC-MS/MS | Drinking Water | 0.0394 µg/L | 0.1 µg/L | - | |
| LC-MS/MS | Surface Water | 0.0374 µg/L | 0.1 µg/L | - | |
| GC-MS | Soil | 1.5 µg/kg | - | 81.4% - 109% |
Experimental Protocols: A Generalized Workflow
Sample Preparation for Water Samples
-
Filtration: Water samples are typically filtered through a 0.45 µm filter to remove particulate matter.
-
Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., C18 or polymeric sorbent) to concentrate the analytes and remove interfering substances.
-
Elution: The analytes are eluted from the SPE cartridge using a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument.
Sample Preparation for Soil and Sediment Samples
-
Extraction: Soil or sediment samples are typically extracted with an organic solvent (e.g., acetonitrile, methanol, or a mixture with water) using techniques such as sonication, pressurized liquid extraction (PLE), or Soxhlet extraction.
-
Centrifugation and Filtration: The extract is centrifuged and/or filtered to separate the solid matrix from the solvent containing the analytes.
-
Clean-up: The extract may require a clean-up step to remove co-extracted interferences. This can be achieved using techniques like SPE or dispersive solid-phase extraction (dSPE).
-
Solvent Exchange and Concentration: The solvent is exchanged to one compatible with the analytical instrument, and the extract is concentrated to the desired volume.
Instrumental Analysis
The prepared sample extracts are then analyzed using either GC-MS or LC-MS/MS. The choice of instrument and its specific parameters (e.g., column type, temperature program, mobile phase composition, and mass spectrometric conditions) will depend on the specific analytes of interest and the required sensitivity.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of chlorinated anilines in environmental samples.
Caption: Generalized workflow for the analysis of chlorinated anilines in environmental samples.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dichloro-N-methylaniline: A Procedural Guide
Immediate Safety and Hazard Information
3,4-Dichloro-N-methylaniline is classified as a hazardous substance.[1] Understanding its primary hazards is critical before initiating any handling or disposal procedures.
Hazard Classification Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[1] |
Due to its hazardous nature, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. The container should be designated for "Halogenated Organic Waste."[6][7]
-
Liquid Waste: If this compound is in a solution, it should be collected in a labeled, sealed, and leak-proof container, also marked as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.[6][8]
-
Contaminated Materials: Any materials used for handling or cleaning up spills of this compound (e.g., absorbent paper, gloves, etc.) must also be treated as hazardous waste and placed in the designated solid waste container.[9][10]
2. Spill Management:
-
In the event of a small spill, dampen the solid material with 60-70% ethanol to prevent dust formation.[9]
-
Carefully sweep or scoop the dampened material into a suitable container for disposal.[3]
-
Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water wash.[9]
-
All materials used for the cleanup should be disposed of as hazardous waste.[9][10]
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common treatment method for this type of combustible, halogenated material.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and local regulations.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. uakron.edu [uakron.edu]
- 8. keene.edu [keene.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3,4-Dichloro-N-methylaniline
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3,4-Dichloro-N-methylaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Summary
This compound is a chemical compound that poses significant health risks. Exposure can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A primary concern is its potential to reduce the oxygen-carrying capacity of the blood through the formation of methemoglobin, which can lead to cyanosis, weakness, and shortness of breath.[3][4]
GHS Hazard Classification Summary
| Pictogram | GHS Code | Hazard Statement |
|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
|
| H315 | Causes skin irritation.[1][2][5] |
|
| H319 | Causes serious eye irritation.[1][2][5] |
|
| H335 | May cause respiratory irritation.[2][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The nature of the work being performed should always be considered when selecting final PPE.[6]
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | All weighing and handling of solid or dissolved this compound must be performed in a functioning chemical fume hood to control vapor and dust exposure.[2][5][7] |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield | Standard safety glasses are insufficient. Chemical goggles are required to protect against splashes.[8] A face shield should be worn over goggles when there is a significant splash hazard.[6][9][10] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contamination and dispose of them after use.[10] Consult the manufacturer's guidelines for breakthrough times. |
| Lab coat or chemical-resistant apron/suit | A fully buttoned lab coat must be worn.[8][11] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if required) | A respirator is necessary if engineering controls are inadequate or during emergency/spill response.[8][12] For unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory environment.
Caption: Workflow for safe handling of this compound.
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure. Always have an emergency plan and ensure all personnel are familiar with it.
Caption: Decision-making flow for exposure incidents.
Detailed First Aid Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention if irritation develops or persists.[3][13]
-
Eye Contact: First, check for and remove any contact lenses.[3] Immediately flush the eyes with large amounts of water or normal saline for at least 15-20 minutes, holding the eyelids open.[2][3] Do not put any ointments or oils in the eyes without specific instruction from a physician.[3] Transport the victim to a hospital immediately.[3]
-
Inhalation: Move the individual to fresh air at once.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth thoroughly with water.[2][14] Do NOT induce vomiting.[5] Call a poison control center or physician immediately for guidance.[8][14]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response Protocol:
-
Isolate the Area: Immediately evacuate personnel from the spill area and restrict access. Isolate the area for at least 25 meters (75 feet) for solids.[3][4]
-
Remove Ignition Sources: Extinguish any open flames and remove all sources of ignition.[3][4]
-
Wear Full PPE: Don all required PPE, including respiratory protection, before re-entering the area.[3][8]
-
Contain the Spill:
-
Decontaminate:
-
Package Waste: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[3][4]
Waste Disposal Plan:
-
Collection: All waste, including the pure chemical, contaminated materials, and empty containers, must be collected in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through an approved hazardous waste disposal company.[2][12] Do not dispose of this chemical down the drain or in regular trash, as it is toxic to aquatic life.[7][10] Adhere to all federal, state, and local environmental regulations.
References
- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
